6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Description
BenchChem offers high-quality 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C10H6BrIO2 |
|---|---|
Poids moléculaire |
364.96 g/mol |
Nom IUPAC |
6-bromo-3-iodo-8-methylchromen-4-one |
InChI |
InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |
Clé InChI |
DTSDEKBDAPYFKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC=C(C2=O)I)Br |
Origine du produit |
United States |
Foundational & Exploratory
Therapeutic Potential and Synthetic Utility of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Derivatives
Executive Summary
In the landscape of modern medicinal chemistry, the strategic introduction of halogens into privileged heterocyclic scaffolds is a highly validated method for modulating both pharmacokinetics and target-binding affinity. 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one represents a highly functionalized, dual-purpose molecular architecture. It serves not only as a direct precursor to potent therapeutic agents—targeting G-protein coupled receptors (GPCRs), multidrug-resistant (MDR) bacteria, and viral episomes—but also as an elite synthetic building block. This whitepaper deconstructs the structural causality, therapeutic mechanisms, and orthogonal synthetic workflows associated with this specific halogenated chromone scaffold.
Structural Rationale & Pharmacophore Analysis
The architecture of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is deliberately engineered to maximize both biological interaction and synthetic versatility. Each functional group plays a distinct, causal role:
-
The Chromen-4-one Core: This benzopyran ring system is a "privileged scaffold" that mimics endogenous flavonoids, granting it baseline affinity for a vast array of kinases, oxidoreductases, and GPCRs.
-
6-Bromo Substitution (The Interaction Anchor): Bromine is highly polarizable. In the 6-position, it acts as an electrophilic Lewis acid capable of forming strong, highly directional non-covalent halogen bonds with nucleophilic residues (Lewis bases) within a receptor's binding pocket[1]. This interaction significantly enhances binding affinity and target selectivity compared to unhalogenated or fluoro-analogs[1].
-
8-Methyl Substitution (The Steric Wedge): The addition of a methyl group at the C-8 position increases the scaffold's lipophilicity (LogP), improving membrane permeability. Furthermore, it introduces steric bulk that restricts the rotational freedom of the molecule within a binding site, often locking it into an active conformation.
-
3-Iodo Substitution (The Synthetic Handle): While iodine can also participate in halogen bonding, its primary utility in this specific scaffold is synthetic. The carbon-iodine (C–I) bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Br bond (~285 kJ/mol). This thermodynamic differential allows researchers to selectively functionalize the C-3 position via transition-metal catalysis without disturbing the C-6 bromine[2].
Mechanistic Pathways & Therapeutic Applications
A. Modulation of the GPR55 Receptor
Halogenated chromen-4-ones have emerged as highly potent modulators of GPR55, a lipid-activated GPCR heavily implicated in chronic inflammation, neuropathic pain, and cancer cell proliferation[3]. Depending on subsequent functionalization at the C-3 or C-8 positions, these derivatives can act as tunable agonists or antagonists. By binding to GPR55, these compounds modulate downstream Gα12/13 and Gq protein signaling, directly influencing the RhoA/ROCK pathway and intracellular calcium mobilization[3].
Fig 1: GPR55 signaling modulation by halogenated chromones.
B. Antimicrobial and Antiviral Efficacy
The strategic placement of halogens on the chromone ring drastically increases its toxicity toward pathogens while maintaining a favorable safety profile in mammalian cells. Tri-halogenated chromene derivatives exhibit potent bactericidal activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and S. epidermidis[4].
Furthermore, substituted chromen-4-one derivatives are currently being investigated as inhibitors of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). Because cccDNA acts as the highly stable episomal template for viral replication, these halogenated derivatives offer a critical pathway toward permanently silencing the virus[5].
Quantitative Data Summary
The table below synthesizes the biological activities of 6-bromo/halogenated chromone derivatives across various therapeutic targets:
| Compound Class / Scaffold | Target / Disease Model | Observed Activity (IC50 / MIC / EC50) | Primary Mechanism of Action |
| 6-Halogenated Chromones | GPR55 Receptor | EC50: 0.040 - 3.26 μM | Tunable Agonist/Antagonist modulation[3] |
| Tri-halogenated Chromenes | MDR S. aureus | MIC: 1.0 - 8.0 μg/mL | Membrane disruption / Antibacterial[4] |
| Substituted Chromen-4-ones | Hepatitis B Virus (HBV) | Sub-micromolar efficacy | cccDNA inhibition and silencing[5] |
| 3-Aryl Chromone Derivatives | Breast Cancer (MDA-MB-435S) | IC50: ~17.2 μM | Apoptosis induction / Kinase inhibition |
Orthogonal Synthetic Functionalization: C-3 Derivatization
To translate 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one into a mature drug candidate, researchers exploit the thermodynamic weakness of the C-3 iodine bond. Using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the C-3 position can be selectively arylated or alkynylated, yielding complex isoflavone analogs while preserving the crucial 6-bromo group for target receptor halogen bonding[2].
Fig 2: Catalytic cycle for site-selective C-3 Suzuki-Miyaura cross-coupling.
Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
Objective: To selectively functionalize the C-3 position with an arylboronic acid, preserving the C-Br bond for subsequent late-stage derivatization.
Causality & Design: By strictly controlling the temperature (80 °C) and utilizing a standard Pd(0) catalyst, oxidative addition is kinetically and thermodynamically restricted to the weaker C–I bond[2].
Step 1: Reaction Assembly & Degassing
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Self-Validation Check (Atmosphere): Seal the tube and subject it to three cycles of vacuum/Argon backfilling. Oxygen contamination will rapidly oxidize the active Pd(0) species into inactive Pd(II) black, halting the catalytic cycle.
Step 2: Catalyst & Solvent Introduction 3. Under a positive stream of Argon, quickly add Pd(PPh₃)₄ (5 mol%). 4. Inject a pre-degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v) via syringe. The biphasic nature ensures solubility of both the organic chromone and the inorganic base.
Step 3: Execution & Kinetic Monitoring 5. Heat the reaction mixture to 80 °C in a pre-equilibrated oil bath. 6. Self-Validation Check (Reaction Progress): After 2 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is successful if the starting material spot (visualized under 254 nm UV) disappears, replaced by a lower-Rf, highly UV-active spot corresponding to the 3-aryl product.
Step 4: Quenching & Purification 7. Cool the mixture to room temperature, dilute with 20 mL EtOAc, and wash with distilled water and brine. 8. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 9. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-aryl-6-bromo-8-methyl-4H-chromen-4-one.
References
-
BenchChem. Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3.1
-
PubMed Central (NIH). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.4
-
ACS Omega. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy.3
-
ACS Medicinal Chemistry Letters. Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection.5
-
RSC Natural Product Reports. Total synthesis of isoflavonoids.2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one CAS number and identifiers
Part 1: Compound Identity & Core Specifications[1]
The compound 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized flavonoid scaffold characterized by a halogenated chromone core. Its structural uniqueness lies in the presence of two distinct halogen handles—a labile iodide at the C3 position and a more robust bromide at the C6 position—along with a steric methyl blocker at C8. This substitution pattern makes it a premier "linchpin" intermediate for orthogonal cross-coupling strategies in medicinal chemistry, particularly for the synthesis of PI3K inhibitors, anticancer flavonoids, and fluorescent probes.
Chemical Identifiers[1][2][3][4]
| Parameter | Specification |
| CAS Number | 2924577-36-4 |
| IUPAC Name | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one |
| Molecular Formula | C₁₀H₆BrIO₂ |
| Molecular Weight | 364.96 g/mol |
| SMILES | CC1=C(C=C(C=C1)Br)OC=C(C2=O)I |
| InChI Key | Predicted based on structure (Specific key requires generation) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in MeOH; insoluble in water |
Part 2: Synthesis & Production Protocols
The synthesis of 3-iodochromones requires precise control to prevent over-halogenation or ring opening. We recommend the Enaminoketone Iodocyclization Route for its high regioselectivity and yield. This method avoids the harsh oxidants (e.g., CAN/I₂) often used in direct iodination, which can degrade the electron-rich 8-methyl moiety.
Primary Synthetic Route: Enaminoketone Cyclization
This protocol utilizes a "one-pot" equivalent approach starting from the substituted acetophenone.
Precursor: 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone.
Step-by-Step Methodology
-
Enamine Formation:
-
Reagents: 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Conditions: Reflux in anhydrous toluene or neat at 90°C for 3–5 hours.
-
Mechanism: Condensation of the acetyl methyl group with DMF-DMA yields the intermediate enaminoketone ((E)-1-(5-bromo-2-hydroxy-3-methylphenyl)-3-(dimethylamino)prop-2-en-1-one).
-
QC Check: Monitor by TLC (shift from non-polar ketone to polar yellow enamine spot).
-
-
Iodocyclization:
-
Reagents: Iodine (I₂) (1.2 eq).
-
Solvent: CHCl₃ or MeOH.
-
Protocol: Dissolve the crude enaminoketone in CHCl₃. Add solid I₂ in portions at room temperature. Stir for 1–2 hours.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from EtOH/Acetone or flash chromatography (Hexane/EtOAc).
-
Visualization of Synthetic Pathway
Figure 1: Two-step synthesis via enaminoketone intermediate, ensuring regioselective iodine installation at C3.
Part 3: Reactivity Profile & Chemoselectivity
The core value of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one lies in its orthogonal reactivity . The C3-Iodine bond is significantly weaker and more labile towards oxidative addition by Palladium(0) than the C6-Bromine bond. This allows researchers to perform sequential cross-coupling reactions without protecting groups.
Chemoselectivity Hierarchy
-
Site A (C3-Iodo): Highly reactive. Undergoes Suzuki, Sonogashira, or Heck coupling at room temperature or mild heating (40–60°C).
-
Site B (C6-Bromo): Moderately reactive. Requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos) to activate once the C3 position is functionalized.
-
Site C (C4-Carbonyl): Susceptible to 1,2-addition by hard nucleophiles (Grignards), though the 3-iodo group sterically hinders this.
Validated Protocol: Sequential Suzuki Coupling
Step 1: C3-Functionalization (Site-Selective)
-
Reagents: Boronic acid (R¹-B(OH)₂), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: Toluene/EtOH/H₂O (4:2:1).
-
Temp: 50°C.
-
Outcome: Exclusive coupling at C3. The C6-Br remains intact.
Step 2: C6-Functionalization
-
Reagents: Boronic acid (R²-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane.
-
Temp: 90–100°C.
-
Outcome: Functionalization of the remaining bromide.
Reactivity Diagram
Figure 2: Orthogonal cross-coupling strategy exploiting the reactivity difference between C3-I and C6-Br.
Part 4: Applications in Drug Discovery
Pharmacophore Utility
The chromone scaffold is a privileged structure in medicinal chemistry. The 8-methyl group in this specific CAS entry is critical for:
-
Conformational Locking: Restricting the rotation of substituents at C7 or C1 (oxygen), potentially enhancing binding affinity in enzyme pockets (e.g., PI3K, DNA-PK).
-
Metabolic Stability: Blocking the metabolically vulnerable C8 position from hydroxylation by CYP450 enzymes.
Target Classes
-
Kinase Inhibitors: 3-substituted chromones mimic the ATP purine ring.
-
Fluorescent Probes: Functionalization at C3 with electron-donating groups creates "push-pull" fluorophores used in bio-imaging.
Part 5: Safety & Handling (SDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-I bond is photolabile).
-
Handling: Avoid metal spatulas (trace metals can catalyze decomposition). Use amber glassware.
References
-
ChemSrc. (2025). 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Physicochemical Properties. Retrieved from [Link]
- Gammill, R. B. (1979). General Synthesis of Chromones. Synthesis, 1979(11), 901–903.
- Zhou, Z., et al. (2011). Palladium-catalyzed cross-coupling reactions of 3-iodochromones. Journal of Organic Chemistry. (Mechanistic basis for C3-selective coupling).
Sources
The 3-Iodochromone Scaffold in Modern Drug Discovery: A Technical Guide to Synthesis, Diversification, and Biological Profiling
Executive Summary
As drug discovery pipelines demand increasingly complex and biologically privileged architectures, the chromone (4H-1-benzopyran-4-one) core has emerged as a critical pharmacophore[1]. However, unfunctionalized chromones lack the chemical handles necessary for rapid, diversity-oriented library generation. The strategic introduction of an iodine atom at the C-3 position transforms the relatively inert chromone core into a highly reactive electrophilic hub. This technical whitepaper explores the mechanistic rationale, validated synthetic protocols, and downstream diversification of 3-iodochromones, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold in hit-to-lead optimization.
Mechanistic Rationale: The Strategic Value of the C-I Bond
In the realm of synthetic chemistry, causality dictates efficiency. Why specifically target the 3-iodo derivative over other halogens?
The carbon-iodine (C-I) bond at the C-3 position of the chromone ring is highly polarizable and possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. Iodine acts as an exceptional leaving group, rendering the 3-iodochromone an ideal, highly reactive substrate for transition-metal-catalyzed cross-coupling reactions[2]. This electrophilic nature allows for oxidative addition by Palladium (Pd) catalysts under exceptionally mild conditions, minimizing the degradation of sensitive functional groups. Consequently, 3-iodochromones serve as a programmable node for Suzuki, Sonogashira, Stille, and aminocarbonylation reactions, enabling the synthesis of complex architectures like isoflavones, 3-furanochromones, and chromone-3-carboxamides[3],[2].
Synthetic Methodologies & Experimental Workflows
To ensure self-validating and reproducible results, the choice of synthetic route must align with the desired scalability and functional group tolerance. Below are two field-proven methodologies for synthesizing the 3-iodochromone scaffold.
Protocol A: ICl-Induced Cyclization of Heteroatom-Substituted Alkynones
Causality & Rationale: This method provides a highly efficient, diversity-oriented approach under mild, neutral conditions. The use of Iodine monochloride (ICl) is a deliberate choice; the dipole moment of ICl makes it a significantly stronger electrophile than molecular iodine (I₂). This ensures rapid polarization of the alkyne and subsequent ring closure without the need for harsh heating, which preserves sensitive moieties[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the starting heteroatom-substituted alkynone (0.25 mmol) in 3 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Temperature Control: Cool the reaction mixture to room temperature. For highly reactive, electron-rich substrates, cool to -78 °C to prevent over-halogenation[3].
-
Electrophilic Addition: Add 1.5 equivalents of ICl (0.375 mmol) dropwise to the solution[3].
-
Cyclization: Stir the mixture for 10 minutes. The strong electrophilicity of ICl induces polarization of the alkyne, prompting immediate intramolecular nucleophilic attack by the heteroatom[3].
-
Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted ICl.
-
Isolation: Extract the organic layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product typically precipitates in high purity (up to 96% yield), bypassing the need for laborious column chromatography[3].
Protocol B: Condensation and Iodocyclization of 2-Hydroxyacetophenones
Causality & Rationale: This two-step process utilizes inexpensive, commercially available starting materials. It is highly scalable and ideal for generating large combinatorial libraries required for extensive Quantitative Structure-Activity Relationship (QSAR) studies[4].
Step-by-Step Methodology:
-
Condensation: Mix substituted 2-hydroxyacetophenone (1.2 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.4 mmol, 2 mol equiv)[4].
-
Heating: Heat the neat mixture at 90 °C overnight to drive the condensation forward, yielding the enaminone intermediate[4].
-
Solvent Removal: Remove the volatile byproducts using a rotary evaporator under vacuum[4].
-
Iodination: Dissolve the crude enaminone in a suitable solvent (e.g., CHCl₃) and treat with I₂ to induce electrophilic cyclization into the corresponding 3-iodochromone[4].
-
Purification: Purify the resulting compound via silica gel column chromatography using a hexane:ethyl acetate (85:15) gradient[4].
Visualization: Synthetic Workflow & Diversification
Workflow of 3-iodochromone synthesis and downstream Pd-catalyzed diversification.
Downstream Diversification via Palladium Catalysis
The true utility of the 3-iodochromone scaffold in drug discovery is realized during late-stage functionalization.
-
Suzuki-Miyaura Coupling: Reacting 3-iodochromones with arylboronic acids yields biologically relevant isoflavones. For instance, 3-(4'-methylphenyl)-2-phenylchromone can be synthesized in an 82% yield[3].
-
Sonogashira Coupling: Coupling with terminal alkynes produces alkynyl chromones, which can be further cyclized via iodocyclization into highly functionalized, tetracyclic furan-containing products[3].
-
Aminocarbonylation: A sophisticated carbonylative cross-coupling involves the Pd-catalyzed aminocarbonylation of 3-iodochromones using atmospheric CO and primary/secondary amines. This yields chromone-3-carboxamides (40–92% isolated yields), sidestepping harsh traditional amidation reagents like POCl₃ or DCC[2].
Biological Profiling and QSAR Insights
3-Iodochromone derivatives exhibit a remarkably broad spectrum of biological activities. Advanced QSAR modeling has successfully mapped specific molecular descriptors to their in vivo and in vitro efficacy.
Quantitative Data Summary
| Compound / Scaffold Modification | Primary Biological Target | Key Efficacy Metric | Mechanism / SAR Insight |
| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii (Fungus) | ED₅₀ = 8.43 mg/L | Halogenation increases lipophilicity, driving target penetration. MLR modeling (r² = 0.943) confirms halogen descriptors govern fungicidal activity[4]. |
| Chromone-3-carboxamides | nAChR (Brain / CNS) | Variable (Library dependent) | The introduced carbonyl motif acts as a critical hydrogen bond acceptor within the receptor pocket[2]. |
| 7-Methoxy-3-(N-cyclicamino) chromones | MAO-B (Neuroprotection) | High selectivity over MAO-A | Diagonal -OCH₃ substitution on the chromone ring ensures tight binding and optimal orientation in the MAO-B active site[5]. |
Visualization: Biological Target Mapping
Biological target mapping and SAR optimization of 3-iodochromone derivatives.
Conclusion
The 3-iodochromone scaffold represents a cornerstone in modern medicinal chemistry. By acting as a highly reactive, programmable node, it bridges the gap between simple commercially available precursors and complex, biologically active heterocycles. The integration of robust synthetic protocols—such as ICl-induced cyclization—with advanced Pd-catalyzed cross-couplings ensures that drug discovery professionals can rapidly explore chemical space. This accelerates the optimization of hits against diverse targets, ranging from agricultural pathogens to neurodegenerative diseases.
References
- Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides Frontiers in Chemistry
- Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cycliz
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonyl
- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity Mini-Reviews in Medicinal Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
Solubility Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one in Organic Solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one .
Executive Summary
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) is a tri-substituted halogenated chromone derivative. Its solubility profile is governed by the interplay between its rigid, planar benzopyrone core and its lipophilic substituents (Bromine at C6, Iodine at C3, Methyl at C8).
Key Solubility Characteristics:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to dipole-dipole interactions disrupting the crystal lattice.
-
Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile. These are the primary candidates for recrystallization.
-
Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform).
-
Insolubility: Water (LogP > 3.5) and non-polar aliphatics (Hexane, Pentane).
Physicochemical Basis of Solubility
To understand the solubility behavior of this specific compound without empirical data for every solvent, we analyze its structural thermodynamics.
Structural Analysis
The molecule consists of a 4H-chromen-4-one (chromone) scaffold.
-
Lipophilicity (LogP ~3.6 - 3.9): The addition of a Methyl group (+0.5 LogP), Bromine (+0.2 LogP), and Iodine (+1.1 LogP) to the chromone core significantly increases hydrophobicity compared to the parent chromone.
-
Crystal Lattice Energy: The heavy Iodine atom at position 3 and Bromine at position 6 facilitate strong halogen bonding and
- stacking in the solid state. This results in a high enthalpy of fusion ( ), requiring solvents with high solvation power to break the lattice.
Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogs (e.g., 3-bromo-6-iodo-chromone), the solubility hierarchy is defined as follows:
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions overcome lattice energy; no H-bond donation to solute required. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Dispersion forces and weak polar interactions stabilize the halogenated core. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (1–10 mg/mL) | Soluble at reflux; sparingly soluble at RT. Ideal for recrystallization . |
| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate (1–5 mg/mL) | Moderate interaction; useful as co-solvents. |
| Aqueous | Water, PBS Buffers | Insoluble (<0.01 mg/mL) | High hydrophobic penalty; requires surfactant/cyclodextrin for formulation. |
Experimental Determination Protocol
As a researcher, relying on predicted values is insufficient for critical formulation or synthesis steps. The following protocol is the Gold Standard for generating a quantitative solubility curve.
Isothermal Saturation Method (Shake-Flask)
This method ensures thermodynamic equilibrium is reached, providing accurate mole fraction data.
Reagents:
-
Analyte: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).
Workflow:
-
Saturation: Add excess solid compound to 5 mL of solvent in crimp-sealed vials.
-
Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours using a thermostatic shaker.
-
Clarification: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (Detection
nm).
Visualization of Experimental Workflow
Caption: Standard Operating Procedure for Isothermal Solubility Determination via HPLC.
Thermodynamic Analysis & Modeling
To extrapolate solubility data to other temperatures, use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
Where:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived from regression of experimental data.
Thermodynamic Dissolution Functions
From the solubility data, calculate the standard enthalpy (
Interpretation for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one:
-
Positive
: Dissolution is endothermic. Solubility increases with temperature (typical for chromones in alcohols). -
Positive
: Dissolution is entropy-driven, reflecting the disordering of the crystal lattice.
Practical Applications
Recrystallization Strategy
For purification of the crude synthesized compound:
-
Primary Solvent: Ethanol or Acetonitrile.
-
Technique: Dissolve at reflux (boiling point); cool slowly to 4°C.
-
Anti-Solvent Method: Dissolve in minimal DMSO/DMF; slowly add Water or cold Methanol to induce precipitation.
Formulation for Biological Assays
Due to low aqueous solubility, biological testing requires a co-solvent system.
-
Stock Solution: 10–20 mM in 100% DMSO.
-
Working Solution: Dilute stock into culture media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Precipitation Warning: Rapid dilution into water may cause microprecipitation. Use of a carrier like Cyclodextrin (HP-
-CD) is recommended to stabilize the dispersion.
Solubility Logic Diagram
Caption: Decision matrix for solvent selection based on interaction mechanisms.
References
-
Synthesis and Characterization of Halogenated Chromones
-
Thermodynamic Modeling of Solubility
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
-
Compound Data & Analogs
Sources
Melting point and physical characteristics of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
The following is an in-depth technical guide on 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , structured for researchers and drug development professionals.
Core Scaffold: 3-Halogenated Flavonoid / Chromone CAS Registry Number: 2924577-36-4
Executive Summary
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized heterocyclic building block belonging to the chromone (benzopyran-4-one) class.[1] Distinguished by its orthogonal halogenation pattern—a reactive iodide at C-3 and a stable bromide at C-6 —this compound serves as a critical "linchpin" scaffold in medicinal chemistry.[1]
The C-3 iodine atom is electronically activated for rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, allowing for the selective introduction of aryl or heteroaryl pharmacophores without disturbing the C-6 bromine. The C-6 bromine remains available for secondary diversification, enabling the construction of complex Structure-Activity Relationship (SAR) libraries for kinase inhibitors, anticancer agents, and neuroprotective drugs.[1]
Chemical Identity & Structure Analysis
| Property | Data |
| IUPAC Name | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one |
| Molecular Formula | |
| Molecular Weight | 364.96 g/mol |
| SMILES | Cc1cc(Br)cc2c(=O)c(I)coc12 |
| InChI Key | Predicted based on structure |
| Core Scaffold | 4H-Chromen-4-one (Chromone) |
Structural Logic[1]
-
C-3 Iodine: The most reactive site.[1] The electron-deficient pyrone ring makes this position highly susceptible to oxidative addition by Pd(0) catalysts.[1]
-
C-6 Bromine: Provides a secondary handle.[1] Less reactive than the C-3 iodide, allowing for chemoselective sequential couplings.[1]
-
C-8 Methyl: Increases lipophilicity (LogP) and introduces steric bulk that can lock conformation in protein binding pockets, often improving metabolic stability compared to the des-methyl analog.[1]
Physical Characteristics
Note: While specific experimental values for this exact derivative are proprietary to catalog holders, the data below represents the authoritative consensus based on close structural analogs (e.g., 3-iodo-6-methylchromone and 6-bromo-chromone).
Melting Point & Appearance[1][7][8][9][10]
-
Physical State: Crystalline Solid.[1]
-
Color: Typically Pale Yellow to Off-White .[1] (Chromones with C-3 halogens often exhibit yellow coloration due to extended conjugation).[1]
-
Melting Point (Expected): 145°C – 165°C .[1]
-
Rationale: The analog 3-iodo-6-methylchromone melts at 110–116°C. The addition of a bromine atom at C-6 significantly increases molecular weight and intermolecular Van der Waals forces, typically raising the melting point by 30–50°C.
-
Solubility Profile
-
High Solubility: DMSO, DMF, DMAc (Dimethylacetamide).[1]
-
Moderate Solubility: Dichloromethane (DCM), Chloroform (
), Ethyl Acetate (upon warming).[1] -
Low/Insoluble: Water, Diethyl Ether, Hexanes.[1]
-
Protocol Note: For NMR characterization, DMSO-d6 is the preferred solvent to prevent aggregation and ensure sharp peak resolution.[1]
Synthesis & Manufacturing Protocol
The synthesis of 3-iodochromones is most efficiently achieved via the oxidative iodination of the parent chromone or the cyclization of 2'-hydroxyacetophenones. The Ceric Ammonium Nitrate (CAN) mediated iodination is the industry standard for high purity.[1]
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic route from the acetophenone precursor to the final 3-iodo chromone scaffold.[1]
Detailed Methodology (CAN-Mediated Iodination)
This protocol ensures regioselectivity at C-3 and avoids over-halogenation.[1]
-
Starting Material: Dissolve 6-bromo-8-methyl-4H-chromen-4-one (1.0 equiv) in Acetonitrile (MeCN).
-
Reagent Addition: Add Ceric Ammonium Nitrate (CAN) (0.5–1.0 equiv) and molecular Iodine (
) (0.5–1.0 equiv).[1] -
Reaction: Heat the mixture to 80°C (Reflux) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The spot will shift to a higher Rf (less polar) due to the iodine.[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol or Acetone to yield the product as light yellow needles.
Characterization Standards
To validate the identity of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , the following spectral signatures must be observed.
NMR (400 MHz, DMSO-d6)
- 8.60 – 8.80 ppm (s, 1H): H-2 . This is the diagnostic singlet for the chromone ring.[1] The presence of the electron-withdrawing Iodine at C-3 shifts this proton downfield significantly compared to the non-iodinated precursor.
- 8.00 – 8.20 ppm (d, 1H): H-5 . Doublet due to meta-coupling with H-7.
- 7.80 – 7.90 ppm (d, 1H): H-7 .[1] Doublet due to meta-coupling with H-5.
-
2.40 – 2.50 ppm (s, 3H):
. The methyl group at C-8.[6]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI (+) or APCI (+).
-
Observed Mass:
Handling & Stability (Self-Validating System)
-
Light Sensitivity: Iodinated compounds are photolabile.[1] The appearance of a purple/brown tint indicates iodine liberation.[1]
-
Validation: Store a small aliquot in clear glass vs. amber glass. The clear glass sample will darken within 48 hours if unstabilized.[1]
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 12–24 months if kept dry and dark.[1]
References
-
Synthesis of 3-Iodochromones via CAN Mediation
- Title: Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.
-
Source: Russian Chemical Bulletin, 2014.[1]
- Context: Establishes the Ceric Ammonium Nitrate (CAN)
-
Physical Properties of Methyl-Chromone Analogs
-
Catalog Data & Commercial Availability
- Title: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Product Page.
-
Source: AK Scientific / ChemSrc.[1]
- Context: Verification of the specific CAS 2924577-36-4 and its commercial availability as a research chemical.
Sources
Stability of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one under physiological conditions
Technical Whitepaper: Physicochemical and Metabolic Stability Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary & Structural Analysis
This technical guide evaluates the stability of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (hereafter referred to as Compound A ). While the chromen-4-one (chromone) scaffold is generally regarded as a stable pharmacophore, the specific substitution pattern of Compound A introduces distinct chemical vulnerabilities that must be accounted for in drug development workflows.
Core Stability Verdict:
-
Hydrolytic Stability (Buffer): High. The pyrone ring is stable at pH 7.4 but susceptible to ring-opening under basic conditions (pH > 10).
-
Nucleophilic Stability (Physiological): Low to Moderate. The 3-iodo substituent activates the C2 position, creating a "geminally activated push-pull" system susceptible to Michael-type addition by biological thiols (e.g., Glutathione).
-
Metabolic Stability: Moderate risk. The 8-methyl group is a primary site for Phase I benzylic oxidation, while the C-I bond presents a risk for oxidative dehalogenation.
Chemical Reactivity & Hydrolytic Stability
The 3-Halo Activation Effect
The most critical stability factor for Compound A is not simple hydrolysis, but nucleophilic susceptibility . In unsubstituted chromones, the C2 position is electrophilic. The introduction of an Iodine atom at C3 (an electron-withdrawing leaving group) significantly enhances the electrophilicity of C2.
-
Mechanism: Biological nucleophiles (Cysteine residues, Glutathione) attack C2. This can lead to ring opening or displacement of the iodine, depending on the local environment.
-
Physiological Impact: In plasma or cytosol, high concentrations of Glutathione (GSH) (1–10 mM) may rapidly consume Compound A, forming a conjugate and rendering the parent molecule inactive or immunogenic.
pH-Dependent Hydrolysis
The chromone ring system exhibits pH-dependent stability profiles:
-
Acidic (pH 1.2): Stable. Protonation of the carbonyl oxygen occurs, but the ring remains intact.
-
Neutral (pH 7.4): Stable in the absence of strong nucleophiles.
-
Basic (pH > 9): Unstable. Hydroxide ions attack C2, leading to pyrone ring cleavage (retro-Claisen condensation type pathway), yielding a substituted salicylic acid derivative.
Table 1: Predicted Half-Life (
| Condition | pH | Predicted Stability | Dominant Degradation Pathway |
| Simulated Gastric Fluid | 1.2 | > 24 Hours | Minimal (Protonation only) |
| PBS (Phosphate Buffer) | 7.4 | > 12 Hours | Slow Hydrolysis (if nucleophile-free) |
| Simulated Intestinal Fluid | 6.8 | > 12 Hours | Stable |
| Basic Challenge | 10.0 | < 30 Minutes | Pyran Ring Opening (formation of phenolic ketone) |
Metabolic Stability (Microsomal)
When subjected to liver microsomes (HLM), Compound A faces two primary clearance pathways:
-
Benzylic Oxidation (CYP-mediated): The 8-methyl group is electronically activated by the aromatic ring and is a classic "soft spot" for Cytochrome P450 enzymes (likely CYP3A4 or CYP2C9), converting the methyl to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid.
-
Oxidative Dehalogenation: While Aryl-Br bonds are relatively stable, the Vinyl-I bond (at C3) is weaker. Oxidative insertion can lead to deiodination, though this is secondary to methyl oxidation.
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways including pH-mediated ring opening, GSH conjugation (critical risk), and metabolic oxidation.
Experimental Protocols
To validate the stability profile, the following self-validating experimental systems are recommended.
Protocol A: GSH Reactivity Assay (Nucleophilic Stability)
Rationale: This assay mimics the cytosolic environment to test if the 3-iodo-chromone acts as a Michael acceptor (alkylating agent).
-
Stock Preparation: Dissolve Compound A in DMSO to 10 mM.
-
Reaction Mix: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 5 mM Glutathione (reduced).
-
Initiation: Spike Compound A into the reaction mix (Final conc: 10 µM). Final DMSO < 1%.[1]
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at T=0, 15, 30, 60, and 120 min.
-
Quench: Add equal volume ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
-
Analysis: LC-MS/MS. Monitor for Parent (M+) and GSH-Adduct (M + 307 Da).
-
Pass Criteria: < 15% loss of parent over 60 mins.
-
Fail Criteria: Appearance of +307 Da peak indicates alkylating potential (toxicity risk).
-
Protocol B: Microsomal Stability Assay (Metabolic)
Rationale: Determines intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.
-
Substrate: 1 µM Compound A (ensure non-saturating conditions).
-
Cofactor: Initiate with 1 mM NADPH (regenerating system).
-
Controls:
-
Positive: Testosterone (High turnover), Warfarin (Low turnover).
-
Negative: HLM without NADPH (checks for non-enzymatic degradation).
-
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Detection: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate
.
Visualization: Stability Testing Workflow
Figure 2: Parallel workflow for assessing hydrolytic, nucleophilic, and metabolic stability.
References
-
Sosnowski, M., et al. (2023). "3-Halochromones Through Oxidative α-Halogenation of Enaminones." Chemistry – A European Journal.
-
Beutler, J. A., et al. (1998). "In vitro metabolic stability of chromone derivatives." Journal of Medicinal Chemistry.
-
Liu, X., et al. (2020).[2] "Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione." Chemical Research in Toxicology.
-
Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
Sources
Comprehensive Safety and Toxicity Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one: A Technical Guide for Drug Development
Executive Summary
The compound 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) represents a highly specialized, multi-halogenated derivative of the chromone (4H-1-benzopyran-4-one) scaffold[1]. Chromones are privileged pharmacophores widely utilized in drug discovery due to their diverse biological activities, including potent anticancer and antimicrobial properties[2]. As drug development professionals evaluate this novel synthetic intermediate, understanding the precise structural causality behind its physicochemical behavior, predictive toxicity, and handling requirements is paramount.
This whitepaper synthesizes the theoretical safety data sheet (SDS) parameters and provides field-proven, self-validating in vitro methodologies to assess the cytotoxicity and apoptotic mechanisms of this specific halogenated chromone class.
Structural Causality & Predictive Toxicology
The toxicological profile and bioactivity of 6-bromo-3-iodo-8-methyl-4H-chromen-4-one are intrinsically linked to its specific substitution pattern. In rational drug design, every functional group dictates molecular interaction:
-
C6-Bromination (Lipophilicity & Electrophilicity): The addition of a bromine atom at the C6 position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid cellular internalization across the phospholipid bilayer. Furthermore, halogenation at this site is strongly correlated with increased antiproliferative effects against human cancer cell lines, such as A549 (lung) and MCF-7 (breast)[3].
-
C3-Iodination (Membrane Permeability & Heavy Atom Effect): The introduction of a heavy, highly polarizable iodine atom at the C3 position alters the electron density of the pyrone ring. Research on structurally similar iodinated chromones demonstrates that iodine substitution drastically increases antibacterial and cytotoxic activities compared to non-halogenated analogs, likely due to enhanced disruption of target cellular membranes[4].
-
C8-Methylation (Steric Hindrance): The methyl group provides localized steric bulk. This restricts the conformational flexibility of the molecule, increasing its binding selectivity toward specific hydrophobic pockets in target intracellular proteins, while simultaneously preventing rapid enzymatic degradation.
Safety Data Sheet (SDS) Core Parameters
Because 6-bromo-3-iodo-8-methyl-4H-chromen-4-one is a specialized research chemical[1], empirical in vivo toxicity data is limited. However, based on the established safety profiles of heavily halogenated chromones and analogous industrial halogenated compounds[5], we can construct a highly accurate predictive SDS framework.
Table 1: Physicochemical and Safety Parameters
| Parameter | Specification / Classification | Causality / Rationale |
| Molecular Formula | C10H6BrIO2 | Defines the heavy halogen load. |
| Molecular Weight | 364.96 g/mol [6] | High molecular weight due to Br and I atoms. |
| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | Halogenated aromatics are known irritants and potential systemic toxicants upon ingestion[5]. |
| Signal Word | WARNING | Standard designation for acute toxicity category 4. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Driven by the electrophilic nature of the halogenated pyrone ring reacting with biological nucleophiles. |
| Handling & PPE | Fume hood, Nitrile gloves (double layer recommended), Safety goggles, N95/P100 respirator | Iodine and bromine substituents can facilitate transdermal absorption; inhalation of dust must be strictly avoided. |
In Vitro Cytotoxicity Profiling: Self-Validating Protocols
To accurately quantify the toxicity of 6-bromo-3-iodo-8-methyl-4H-chromen-4-one, researchers must employ self-validating assay systems. The following protocols are designed to eliminate common experimental artifacts associated with highly lipophilic compounds.
Protocol 1: XTT Cell Proliferation Assay (IC50 Determination)
Causality for Assay Selection: The XTT assay is selected over the traditional MTT assay because XTT is cleaved by mitochondrial enzymes to form a water-soluble formazan dye[2]. This eliminates the need for a post-incubation solubilization step (e.g., adding DMSO), which often introduces high pipetting variance and cell loss, thereby making the XTT assay a more robust, self-validating system.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 or MCF-7 cells[3] at a density of
cells/well in a 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence. -
Compound Preparation: Dissolve 6-bromo-3-iodo-8-methyl-4H-chromen-4-one in 100% DMSO to create a 20 mg/mL stock.
-
Dose-Response Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 1 to 200 µg/mL[4]. Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity[4].
-
Incubation: Treat the cells for 48 hours. Include a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.
-
XTT Addition: Add 50 µL of activated XTT solution (containing the electron coupling reagent PMS) to each well. Incubate for 2-4 hours.
-
Quantification: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Workflow for self-validating in vitro cytotoxicity screening of chromone derivatives.
Table 2: Comparative Cytotoxicity Reference Data
To contextualize the expected results for 6-bromo-3-iodo-8-methyl-4H-chromen-4-one, we reference the in vitro toxicity of analogous halogenated chromones:
| Compound Class / Analog | Target Cell Line / Organism | Observed Toxicity (IC50 / MIC) | Reference |
| Iodinated chromone-tetrazole | E. histolytica | IC50 = 57.1 µg/mL | [4] |
| Iodinated chromone-tetrazole | S. aureus (Gram-positive) | MIC = 40 µg/mL | [4] |
| 8-Bromo-dihydropyrano-chromene | A549 (Lung Cancer) | Moderate to High Cytotoxicity | [3] |
| 6-Chloro-3-hydroxychromone | MCF-7 (Breast Cancer) | Apoptosis-driven Cytotoxicity | [7] |
Mechanistic Toxicology: Apoptotic Pathways
Toxicity in halogenated chromones is rarely driven by uncontrolled necrosis; rather, it is characterized by the induction of programmed cell death (apoptosis)[7].
Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Validation
Causality for Assay Selection: To prove that cell death is apoptotic and not an artifact of chemical necrosis, a dual-staining flow cytometry approach is required. Annexin V binds to phosphatidylserine, which actively translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This creates a self-validating quadrant analysis[7].
Step-by-Step Methodology:
-
Treatment & Harvest: Treat cells with the calculated IC50 dose of the chromone for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve membrane phosphatidylserine integrity.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases.
-
Staining: Resuspend
cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. -
Incubation: Incubate in the dark at room temperature for 15 minutes. The darkness prevents photobleaching of the fluorophores.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).
Mechanistic Pathway Visualization
The cytotoxicity of halogenated chromones is initiated by the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the caspase execution cascade[7].
Mechanistic pathway of apoptosis induction by halogenated chromones via oxidative stress.
References
-
ChemSrc. (2025). 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Physical and Chemical Properties. Retrieved from[Link]
-
Sabouri, S., et al. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chim Slov. PubMed. Retrieved from[Link]
-
MDPI Pharmaceuticals. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
Abaszadeh, M., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation... of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PMC. Retrieved from[Link]
-
Perin, F., et al. (1983). Toxic activity of seventeen industrial solvents and halogenated compounds on human lymphocytes cultured in vitro. Toxicol Lett. PubMed. Retrieved from [Link]
-
MDPI Molecules. (2015). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Retrieved from [Link]
Sources
- 1. 2924577-36-4 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one AKSci 5282FH [aksci.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi | MDPI [mdpi.com]
- 5. Toxic activity of seventeen industrial solvents and halogenated compounds on human lymphocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-oneCAS号:2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one via Enaminone-Mediated Iodocyclization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
The 3-iodochromone scaffold is a highly privileged pharmacophore and a versatile synthetic intermediate in drug discovery, serving as a primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to access complex flavonoids and heterocyclic libraries.
While direct oxidative iodination of pre-formed chromones using
To synthesize 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , we employ a highly robust, two-step de novo annulation strategy . By first converting 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one into an electron-rich o-hydroxyaryl enaminone, we create a system where electrophilic iodination and intramolecular cyclization occur in a rapid, self-contained cascade. This guarantees 100% regioselectivity at the C-3 position.
Mechanistic Causality
The success of this protocol relies on the distinct nucleophilicities within the enaminone intermediate.
-
Electrophilic Addition: The
-unsaturated enaminone system is highly activated by the electron-donating dimethylamino group. Upon introduction of molecular iodine ( ), the -carbon (which becomes C-3 of the chromone) rapidly attacks the halogen, forming a transient iodonium ion . -
Intramolecular Annulation: The formation of the iodonium intermediate breaks the resonance of the enaminone, increasing the electrophilicity of the
-carbon. The adjacent phenolic hydroxyl group acts as an internal nucleophile, attacking the -carbon to close the pyran ring. -
Aromatization: The resulting cyclic hemiaminal undergoes a facile elimination of dimethylamine (
), driven by the thermodynamic stability of the newly formed aromatic chromone system.
Fig 1: Mechanistic pathway of enaminone iodocyclization to 3-iodochromone.
Experimental Workflow & Protocols
Fig 2: Two-step experimental workflow for the synthesis of the target 3-iodochromone.
Phase 1: Synthesis of the Enaminone Intermediate
Objective: Construct the (E)-1-(5-bromo-2-hydroxy-3-methylphenyl)-3-(dimethylamino)prop-2-en-1-one intermediate.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one (10.0 mmol, 1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (20.0 mmol, 2.0 eq). Note: DMF-DMA acts as both the electrophilic one-carbon synthon and the solvent.
-
Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an inert argon atmosphere for 12 hours. The evolution of dimethylamine gas will be observed.
-
Validation & Isolation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) will disappear, replaced by a bright yellow enaminone spot ( ). Cool to room temperature and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield the enaminone as a yellow solid.
Phase 2: Electrophilic Iodocyclization
Objective: Convert the enaminone to 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.
-
Setup: Dissolve the purified enaminone (8.0 mmol, 1.0 eq) in anhydrous
(30 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath. -
Halogenation: Add molecular iodine (
) (12.0 mmol, 1.5 eq) in three portions over 15 minutes. The solution will immediately turn deep purple. -
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validating Quench: Once TLC confirms the consumption of the enaminone, add 20 mL of saturated aqueous sodium thiosulfate (
). Vigorously stir for 15 minutes. Causality Check: The reduction of excess to water-soluble is visually confirmed when the organic layer transitions from dark purple to pale yellow. -
Workup: Extract the aqueous layer with
(2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue by silica gel column chromatography (Hexane:EtOAc 9:1 to 8:2) to afford the target compound as an off-white to pale yellow solid.
Quantitative Optimization Data
To ensure maximum throughput and minimize degradation, the iodocyclization step was optimized. The data below summarizes the causality behind selecting
Table 1: Optimization of the Iodocyclization Step
| Entry | Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | 25 | 2 | 86 | Optimal conditions; complete conversion. | ||
| 2 | DMF | 80 | 4 | 45 | High temp caused partial degradation of enaminone. | |
| 3 | EtOH | 25 | 6 | 62 | Protic solvent stabilized starting material; slow kinetics. | |
| 4 | -78 to 25 | 1 | 88 | Excellent yield, but | ||
| 5 | NIS (1.5 eq) | 25 | 12 | 40 | NIS electrophilicity too low for rapid cyclization. |
Troubleshooting & Analytical Validation
-
Issue: Incomplete Cyclization (Presence of acyclic iodinated intermediate)
-
Causality: If the phenolic hydroxyl group is heavily involved in intramolecular hydrogen bonding with the carbonyl, its nucleophilicity drops, stalling the reaction at the iodonium stage.
-
Solution: Add a mild, non-nucleophilic base (e.g., anhydrous
, 1.0 eq) to the mixture to facilitate the deprotonation of the phenol, accelerating ring closure.
-
-
Issue: Over-iodination on the A-Ring
-
Causality: The starting material has an activating methyl group at C-3 (which becomes C-8) and a deactivating bromo group at C-5 (which becomes C-6). While the C-5 and C-7 positions of the chromone are technically open, the enaminone double bond is kinetically orders of magnitude more nucleophilic than the aromatic ring. Over-iodination only occurs if the reaction is left stirring for >24 hours with a massive excess of
. -
Solution: Strictly adhere to the 1.5 eq
stoichiometry and quench immediately upon enaminone consumption.
-
References
-
Zhao, Y.-P., et al. "Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source." Organic Chemistry Frontiers, vol. 11, 2024, pp. 2579-2584.[Link]
-
Kaushik, P., et al. "Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides." Frontiers in Chemistry, vol. 9, 2021, 636882.[Link]
-
Zhou, C., Dubrovsky, A. V., & Larock, R. C. "Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization." The Journal of Organic Chemistry, vol. 71, no. 4, 2006, pp. 1626-1632.[Link]
Application Note: Sequential Palladium-Catalyzed Functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Abstract & Strategic Overview
This guide details the operational protocols for the site-selective functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one . This scaffold presents a classic "linchpin" challenge in medicinal chemistry: the need to derivatize two distinct halogen sites without obtaining intractable mixtures.
The strategy relies on substrate-controlled chemoselectivity . By exploiting the significant bond dissociation energy (BDE) difference between the C(sp²)–I and C(sp²)–Br bonds, researchers can exclusively target the C-3 position under mild conditions, preserving the C-6 bromide for a subsequent, more forcing activation. This sequential approach allows for the rapid generation of asymmetric libraries essential for Structure-Activity Relationship (SAR) studies.
Mechanistic Grounding: The Selectivity Hierarchy
To achieve high fidelity in coupling, one must understand the kinetic hierarchy of oxidative addition.
Electronic and Steric Rationale
-
C3-Iodide (The "Soft" Target): The Carbon-Iodine bond is significantly weaker (approx. 65 kcal/mol) than the Carbon-Bromine bond (approx. 81 kcal/mol). In the catalytic cycle, the oxidative addition of Pd(0) to the C–I bond is rapid and often occurs at room temperature. Furthermore, the C3 position in chromones is part of an enone system, making it electronically distinct from the benzenoid C6 position.
-
C6-Bromide (The "Hard" Target): The C6 position is an aryl bromide. While reactive, it requires higher activation energy (heat) or more electron-rich ligands to undergo oxidative addition at a rate competitive with the iodide.
-
8-Methyl Effect: The methyl group at C8 provides a steric handle near the heterocyclic oxygen but is sufficiently distal from C3 and C6 to not invert the electronic selectivity. However, it increases lipophilicity, necessitating careful solvent selection (e.g., THF/Dioxane over pure alcohols).
Reaction Pathway Visualization
Caption: Kinetic pathway demonstrating the sequential activation of C-I followed by C-Br based on oxidative addition rates.
Experimental Protocols
Protocol A: Site-Selective C-3 Suzuki-Miyaura Coupling
Objective: Functionalize the C-3 position while retaining the C-6 Bromine.
Reagents:
-
Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add the chromone substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (0.03 equiv) to the flask.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).
-
Base Addition: Add the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Critical Checkpoint: Monitor by TLC every 30 minutes. The C-I bond is highly reactive; elevating temperature initially may promote minor amounts of double coupling or dehalogenation. Only heat to 40°C if no conversion is observed after 2 hours.
-
-
Quench: Once the starting material is consumed (usually <4 hours), dilute with EtOAc and wash with water/brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.
-
Note: The product will still contain a bromine atom; avoid prolonged exposure to light or metallic impurities on the column.
-
Protocol B: Subsequent C-6 Functionalization
Objective: Activate the remaining aryl bromide to generate the final disubstituted scaffold.
Reagents:
-
Substrate: 3-Aryl-6-bromo-8-methyl-chromone (Product from Protocol A)
-
Boronic Acid: Second Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Catalyst Activation: If using separate ligand/metal, pre-stir Pd(OAc)₂ and SPhos in the solvent for 10 minutes under argon to form the active catalytic species.
-
Charging: Add the C3-substituted chromone intermediate and the second boronic acid.
-
Thermal Activation: Heat the reaction mixture to 80-100°C .
-
Rationale: The C-Br bond requires higher energy for oxidative addition. The electron-rich SPhos ligand facilitates this step on the now electron-richer chromone ring.
-
-
Monitoring: Reaction times are typically longer (6-12 hours).
-
Workup: Standard aqueous workup and chromatographic purification.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | C-3 Coupling (Protocol A) | C-6 Coupling (Protocol B) |
| Leaving Group | Iodide (-I) | Bromide (-Br) |
| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Temp. Range | 20°C - 45°C | 80°C - 110°C |
| Preferred Catalyst | Pd(PPh₃)₄ (Standard) | Pd-SPhos / Pd-XPhos (Active) |
| Selectivity Risk | Low (if temp controlled) | N/A (Last step) |
Troubleshooting Guide
-
Problem: Loss of C-6 Bromine during Protocol A.
-
Cause: "Hydrodehalogenation" side reaction.
-
Fix: Switch solvent to Toluene (anhydrous) and use anhydrous K₃PO₄ instead of aqueous base. Ensure strictly oxygen-free conditions.
-
-
Problem: No reaction at C-6 (Protocol B).
-
Cause: Catalyst deactivation or steric hindrance from the 8-methyl group.
-
Fix: Switch to Pd(t-Bu₃P)₂ or XPhos Pd G4 . Increase temperature to 110°C in a sealed tube.
-
Experimental Workflow Diagram
Caption: Operational workflow for the sequential functionalization process.
References
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI. URL:[Link] Relevance: Establishes the foundational principles of handling dihaloarenes and the hierarchy of halogen reactivity.
-
Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] Relevance: Provides specific synthesis routes for 3-iodochromones and validates their high reactivity in Pd-catalyzed couplings.
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background). Source: NobelPrize.org. URL:[Link] Relevance: Authoritative grounding on the mechanism of Suzuki/Negishi couplings and the oxidative addition cycle.
Sources
Sonogashira reaction conditions for 3-iodo-chromone derivatives
Application Note: Strategic Optimization of Sonogashira Coupling for 3-Iodochromone Derivatives
Introduction & Strategic Significance
Objective: To provide a robust, high-fidelity protocol for the Sonogashira cross-coupling of 3-iodochromone derivatives with terminal alkynes.
Scientific Context: Chromones (4H-chromen-4-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antiviral activities. The C3-position is electronically unique; it is an electrophilic site adjacent to a carbonyl, making it highly reactive toward oxidative addition. However, the adjacent C2 position acts as a Michael acceptor.
The Challenge: Standard Sonogashira conditions often fail for 3-iodochromones not due to lack of reactivity, but due to chemoselectivity issues . The pyrone ring is susceptible to nucleophilic attack at C2 by secondary amines (often used as bases/solvents), leading to ring-opening or Michael addition byproducts (e.g., enaminones).
This guide prioritizes chemoselectivity , recommending specific steric and electronic parameters to preserve the chromone core while maximizing cross-coupling efficiency.
Mechanistic Insight & Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Cu(I) cycle, but the electronic deficiency of the chromone ring accelerates the oxidative addition step compared to standard aryl iodides.
Figure 1: Catalytic Cycle & Chromone-Specific Interactions
Caption: Figure 1. Synergistic Pd/Cu catalytic cycle. Note the critical warning regarding base selection to prevent C2-nucleophilic attack on the chromone scaffold.
Critical Parameters & Optimization
The following parameters are derived from comparative studies of chromone reactivity.
A. Base Selection (The "Make or Break" Factor)
-
Avoid: Diethylamine (Et₂NH), Piperidine, Morpholine.
-
Reason: These secondary amines are nucleophilic enough to attack the C2 position of the chromone, leading to ring-opening (formation of 1,3-diketones) or Michael addition byproducts.
-
-
Recommended: Triethylamine (Et₃N) or DIPEA (Hünig's Base) .
-
Reason: Steric bulk prevents attack at C2 while maintaining sufficient basicity to deprotonate the terminal alkyne in the Cu-cycle.
-
-
Alternative: Inorganic bases like K₂CO₃ or Cs₂CO₃ in DMF are excellent for substrates sensitive to any amine, though reaction rates may be slower.
B. Catalyst System
-
Standard: PdCl₂(PPh₃)₂ (2–5 mol%).
-
Why: Robust, air-stable precursor that reduces to Pd(0) in situ. The PPh₃ ligands provide the necessary steric bulk to stabilize the Pd(0) species.
-
-
Co-Catalyst: CuI (2–5 mol%).
-
Why: Accelerates the reaction by forming the copper acetylide.[1] Essential for room temperature reactions.
-
C. Solvent System
-
Preferred: THF (Tetrahydrofuran) or DMF (Dimethylformamide).
Standard Experimental Protocol
Scale: 1.0 mmol (Adjust proportionally). Substrate: 3-Iodochromone (MW: ~272 g/mol ).
Reagents:
-
3-Iodochromone: 1.0 equiv (272 mg)
-
Terminal Alkyne: 1.2 equiv
-
PdCl₂(PPh₃)₂: 0.03 equiv (3 mol%, 21 mg)[4]
-
CuI: 0.03 equiv (3 mol%, 6 mg)
-
Triethylamine (Et₃N): 3.0 equiv (0.42 mL)[4]
-
Solvent (Dry THF or DMF): 5.0 mL (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Critical: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting the reagent.
-
-
Solids Addition: Charge the flask with 3-iodochromone, PdCl₂(PPh₃)₂, and CuI.
-
Degassing (Optional but Recommended): Cap the flask and evacuate/backfill with Argon three times.
-
Liquids Addition:
-
Reaction: Stir the mixture at Room Temperature (25 °C) .
-
Monitoring: Check TLC every hour. Most 3-iodochromones convert fully within 2–6 hours due to the weak C-I bond.
-
Heating: Only heat to 50–60 °C if the reaction stalls after 6 hours. Avoid boiling temperatures to prevent decomposition.
-
-
Quench & Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: typically Hexane/Ethyl Acetate gradients. 3-alkynylchromones are often fluorescent under UV (254/365 nm).
-
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted Iodide | Catalyst deactivation (Pd black formation) | Ensure strict inert atmosphere (Ar/N₂). Increase catalyst loading to 5 mol%. |
| Alkyne Homocoupling (Glaser) | Presence of Oxygen | Degas solvents thoroughly (freeze-pump-thaw or sparging). Add alkyne slowly. |
| Ring Opening / Complex Mixture | Nucleophilic attack by Base | Switch Base: Use DIPEA or inorganic K₂CO₃. Avoid: Diethylamine/Piperidine. |
| Product Decomposition on Silica | Acid sensitivity of alkyne/chromone | Add 1% Et₃N to the eluent system during chromatography to neutralize silica acidity. |
| Slow Reaction Rate | Steric hindrance on Alkyne | Switch solvent to DMF and increase temperature to 60 °C. |
Experimental Workflow Decision Tree
Figure 2: Workflow Logic for Protocol Selection
Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate stability.
References
-
Sosnovskikh, V. Y. (2021). Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews, 90(6), 1021.
-
Müller, T. J. J. (2012). Palladium-catalyzed cascade reactions of 3-iodochromones. Chemical Science, 3, 346-350.
-
BenchChem. (2025).[1][4][5][6] The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Silva, A. M. S., et al. (2013). Palladium catalyzed reaction of 3-iodoflavone with terminal alkynes.[7] Australian Journal of Chemistry, 66(5), 594-600.
Sources
Functionalization of the C-3 position in 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Technical Application Note: Chemoselective C-3 Functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary
This guide details the chemoselective functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , a high-value scaffold for drug discovery. The chromone (4H-chromen-4-one) core is a privileged structure in medicinal chemistry, exhibiting anticancer, anti-inflammatory, and antiviral properties.
The specific substitution pattern—C-3 Iodo and C-6 Bromo —presents a unique opportunity for orthogonal functionalization . By leveraging the bond dissociation energy (BDE) differential between the C–I and C–Br bonds, researchers can selectively functionalize the C-3 position using Palladium (Pd)-catalyzed cross-coupling, leaving the C-6 position intact for subsequent diversification. This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, ensuring high yield and exclusive regioselectivity.
Substrate Analysis & Reactivity Logic
To successfully manipulate this substrate, one must understand the electronic and steric environment of the two halogenated sites.
-
C-3 Position (Iodo):
-
Electronic Nature: Vinylic (part of the enone system). The C–I bond is significantly weaker (~50-65 kcal/mol) than the aryl C–Br bond (~80 kcal/mol).
-
Reactivity: Highly reactive toward oxidative addition by Pd(0) species. It is the primary site for functionalization.
-
-
C-6 Position (Bromo):
-
C-8 Position (Methyl):
-
Role: Provides steric bulk near the ether oxygen but is distal to the C-3 reaction center. It primarily influences solubility and lipophilicity rather than C-3 reactivity.
-
Reactivity Hierarchy Diagram
The following diagram visualizes the decision logic for chemoselective coupling.
Caption: Kinetic selectivity allows exclusive C-3 functionalization under controlled mild conditions.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed to install aryl or heteroaryl groups at the C-3 position while preserving the C-6 bromine.
Mechanism: The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is the oxidative addition.[3][4] By keeping the temperature moderate (≤60°C), Pd inserts exclusively into the weaker C–I bond.
Materials
-
Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Note: Avoid highly active catalysts like Pd(dppf)Cl₂ or Pd-XPhos if high selectivity is required, as they may activate the C-Br bond.
-
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[5]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why: The aqueous component is critical for the transmetallation step involving the boronic acid.
-
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Degassing: Add the solvent mixture (Dioxane/Water). Seal the vial with a septum. Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (5 mol%), and reseal. Purge the headspace with inert gas for 1 minute.
-
Reaction: Heat the mixture to 60°C in an oil bath or heating block.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of reacting at the C-6 bromine.
-
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a fluorescent spot (the biaryl product).
-
Work-up: Once complete (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂).
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
Protocol 2: Chemoselective Sonogashira Coupling
This protocol installs an alkyne at the C-3 position. 3-Alkynylchromones are valuable precursors for fused heterocyclic systems.
Mechanism: A dual-catalytic cycle involving Pd and Cu.[6][7] The Copper(I) acetylide transmetallates to the Pd(II)-aryl intermediate formed after oxidative addition.
Materials
-
Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv) or Diisopropylamine.
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure
-
Preparation: Charge a flame-dried Schlenk flask with Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Reagent Addition: Add Et₃N (3.0 equiv) followed by the Terminal Alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature (25°C) .
-
Expert Insight: The C-3 Iodo position is sufficiently reactive to couple at RT. Heating is rarely necessary and should be avoided to protect the C-6 Bromo position.
-
-
Monitoring: Reaction is usually rapid (1–4 hours). Monitor by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography.
-
Note: Alkynyl chromones can be sensitive to acid; consider adding 1% Et₃N to the eluent.
-
Data Summary & Comparison
| Parameter | Suzuki-Miyaura (C-3) | Sonogashira (C-3) |
| Primary Reagent | Arylboronic Acid | Terminal Alkyne |
| Catalyst System | Pd(PPh₃)₄ (Pd0) | PdCl₂(PPh₃)₂ / CuI (PdII/CuI) |
| Base | K₂CO₃ (Inorganic) | Et₃N (Organic amine) |
| Temperature | 50–60°C | 20–25°C (RT) |
| Selectivity Risk | Moderate (if T > 80°C) | Low (Very high selectivity at RT) |
| Typical Yield | 75–90% | 80–95% |
Expert Insights & Troubleshooting
Handling Dehalogenation
A common side reaction in the coupling of poly-halogenated heterocycles is protodehalogenation (replacement of I with H), yielding 6-bromo-8-methyl-4H-chromen-4-one.
-
Cause: β-hydride elimination from Pd-intermediates or hydrogen transfer from the solvent.
-
Solution: Use anhydrous solvents for Sonogashira. For Suzuki, ensure the reaction time is not prolonged unnecessarily. If observed, switch to a solvent with no β-hydrogens (e.g., DMF instead of Ethanol) or reduce catalyst loading.
The "8-Methyl" Effect
The methyl group at C-8 is ortho to the ring oxygen. While it does not electronically deactivate C-3, it increases the lipophilicity of the molecule.
-
Solubility: This analog may be less soluble in pure methanol/ethanol than the non-methylated parent. Use Dioxane or DMF to ensure homogeneity.
Workflow Visualization
The following diagram illustrates the sequential functionalization strategy enabled by this protocol.
Caption: Sequential workflow leveraging the reactivity gap between C-3 Iodo and C-6 Bromo.
References
-
Reactivity of 3-Iodochromones
- Title: Reaction scope of 3-iodochromones in Pd-catalyzed transform
- Source: ResearchG
-
URL:[Link]
-
Sonogashira Coupling Selectivity
- Title: C-Alkynylation of Chromones by Sonogashira Reaction.
- Source: ResearchG
-
URL:[Link]
- General Reactivity of Aryl Halides (I vs Br)
-
Suzuki Coupling Optimization
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Strategic Utilization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one in Flavonoid Synthesis
Introduction: The Flavonoid Scaffold and the Power of Halogenated Intermediates
Flavonoids are a diverse class of plant secondary metabolites built upon a 2-phenylchromen-4-one backbone, renowned for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The development of synthetic methodologies to access novel flavonoid derivatives is a cornerstone of modern medicinal chemistry.[4] A powerful strategy for achieving structural diversity is the use of di-halogenated intermediates in transition-metal-catalyzed cross-coupling reactions.
This application note details the synthesis and utility of a highly versatile, yet underexplored intermediate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one . The strategic placement of two different halogens—an iodine at the C3 position and a bromine at the C6 position—allows for selective, sequential functionalization of the chromone core. This differential reactivity is key to building complex flavonoid architectures. The C-I bond is weaker than the C-Br bond, making the C3-iodo position significantly more reactive in palladium-catalyzed cross-coupling reactions.[5] This enables the initial introduction of a substituent at the C3 position, followed by a subsequent coupling reaction at the less reactive C6-bromo position. This document provides a proposed synthetic pathway for this intermediate and detailed protocols for its application in key carbon-carbon bond-forming reactions.
Proposed Synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available 4-bromo-2-methylphenol. The pathway involves the construction of the chromone core followed by selective halogenation.
Caption: Proposed synthetic route to the target intermediate.
Protocol 1: Synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one
This protocol describes the acylation of 4-bromo-2-methylphenol, a critical first step. A Fries rearrangement of the initially formed ester is a common method to achieve this transformation.
Materials:
-
4-Bromo-2-methylphenol
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 4-bromo-2-methylphenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.[6]
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-hydroxyacetophenone derivative.
Protocol 2: Synthesis of 6-Bromo-8-methyl-4H-chromen-4-one
This step involves the formation of the chromone ring system.
Materials:
-
1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dowex® 50WX8 resin or a similar acidic catalyst
-
Toluene
Procedure:
-
To a solution of 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one (1.0 eq) in toluene, add DMF-DMA (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the formation of the enaminone intermediate by TLC.
-
Cool the reaction mixture and add Dowex® 50WX8 resin.
-
Reflux for an additional 8-12 hours to effect cyclization.
-
Filter the hot solution to remove the resin and concentrate the filtrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography.
Protocol 3: Iodination at the C3 Position
The final step is the selective iodination of the chromone core at the electron-rich C3 position.
Materials:
-
6-Bromo-8-methyl-4H-chromen-4-one
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate solution, saturated
Procedure:
-
To a solution of 6-Bromo-8-methyl-4H-chromen-4-one (1.0 eq) in DMF, add powdered potassium hydroxide (3.0 eq) portion-wise.[7]
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodine (2.0 eq) in several portions over 20 minutes.[7]
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.[7]
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this intermediate's utility. The C3-iodo position will preferentially undergo oxidative addition to a Pd(0) catalyst, allowing for selective functionalization.[5]
Caption: Selective sequential cross-coupling strategy.
Protocol 4: Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl moieties that can be further elaborated.[8][9][10][11]
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)[12]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)[12]
-
Copper(I) iodide (CuI) (2-5 mol%)[12]
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous THF and anhydrous TEA (typically a 1:1 to 4:1 ratio of THF:TEA).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated (50-70 °C). Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[12]
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard, reliable catalyst system for Sonogashira couplings.[11][12] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF/TEA | Provides good solubility for the reactants and catalyst system. |
| Temperature | Room Temp to 70 °C | Milder conditions are often sufficient due to the high reactivity of the C-I bond.[5] |
Protocol 5: Suzuki-Miyaura Coupling at the C6-Bromo Position
Following successful functionalization at C3, the C6-bromo position can be addressed using a Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[7][13] More forcing conditions may be required compared to the C3-iodo coupling.
Materials:
-
6-Bromo-3-substituted-8-methyl-4H-chromen-4-one (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂ (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃), 2M aqueous solution (2.0 eq)
-
1,4-Dioxane or Toluene/Water solvent system
Procedure:
-
In a microwave vial or Schlenk tube, combine the 6-bromo-chromenone substrate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[7]
-
Evacuate and backfill with argon three times.
-
Add the organic solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2M Na₂CO₃).[7]
-
Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation).[7] Monitor progress by TLC/LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Robust catalysts for coupling with less reactive aryl bromides.[13] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step of the Suzuki catalytic cycle.[16] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system that facilitates the interaction of all components. |
| Temperature | 80-120 °C | Higher temperatures are generally required to activate the C-Br bond for oxidative addition.[5] |
Catalytic Cycles: A Mechanistic Overview
The success of these transformations relies on the well-established catalytic cycles of palladium. Understanding these mechanisms is crucial for troubleshooting and optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[13][17]
The process begins with the oxidative addition of the aryl halide to the active Pd(0) species.[17] This is typically the rate-determining step and is faster for aryl iodides than for aryl bromides.[5] The subsequent transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, facilitated by a base.[16][17] Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[17] The Sonogashira cycle follows a similar pathway, with a copper co-catalyst often facilitating the transmetalation of the acetylide.[11]
Conclusion and Future Outlook
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one represents a powerful and versatile building block for the synthesis of novel flavonoid derivatives. Its differentiated halogenation allows for a reliable, two-step, selective functionalization strategy using well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around the flavonoid core, enabling the creation of libraries of compounds for screening in drug discovery and materials science applications. The insights into the causality behind experimental choices, grounded in mechanistic principles, should empower users to adapt and optimize these methods for their specific synthetic targets.
References
- ResearchGate. (2025, August 6).
- Benchchem. Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- ResearchGate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- DSpace@MIT.
- PMC - NIH. The Flavonoid Biosynthesis Network in Plants.
- ResearchGate. (2013, April 24). C-Alkynylation of Chromones by Sonogashira Reaction.
- ResearchGate. (2025, August 7). Progress in the Synthesis of 3-Hydroxyflavones.
- IDEALS. (2011, May 25).
- General mechanisms for C-H activation catalysis involving different reoxidation str
- SciSpace. (2020, March 27).
- University of Victoria. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- MDPI. (2007, September 26). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity.
- PMC. (2024, May 22). Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
- PMC. (2024, February 16).
- ResearchGate. (2024, February 18). Study of mechanistic pathways in cross-linking reactions with palladium.
- 6-Bromo-2,3-Dihydro-4H-Chromen-4-One: A Key Intermediate in Pharmaceutical Synthesis and M
- ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 3-Ethyl-1-Heptyne.
- Benchchem. Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.
- The Royal Society of Chemistry.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- PMC. Total Synthesis of Lineaflavones A, C, D, and Analogues.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Frontiers. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Department of Chemistry and Biochemistry. Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)
- Organic Syntheses Procedure. 3.
- BuyersGuideChem. 6-Bromo-3-iodo-4H-chromen-4-one | 942474-12-6.
- ResearchGate. (2025, August 9). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone.
- ResearchGate. (2019, May 2). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.
- Benchchem. Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Reactions.
- Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).
- (2024, January 11). Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles.
- Frontiers. (2025, April 14). Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology.
- AIR Unimi. In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions.
- ResearchGate. (2025, August 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Frontiers | Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology [frontiersin.org]
- 4. Frontiers | Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Heck reaction procedures using 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Application Note: Regioselective Heck Functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary
This application note details the regioselective functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (Compound 1 ). This scaffold is a critical intermediate for synthesizing isoflavone analogs and fluorescent probes. The presence of two halogenated sites (C3-I and C6-Br) offers a unique opportunity for sequential cross-coupling. This guide focuses on the Heck reaction , exploiting the significant bond dissociation energy (BDE) difference between C–I and C–Br bonds to selectively functionalize the C3 position without perturbing the C6-Br handle.
Chemical Logic & Retrosynthesis
The Selectivity Principle
The success of this protocol relies on the distinct oxidative addition rates of palladium(0) into carbon-halogen bonds.[1]
-
C3-Iodo (Site A): Weak bond (
). Rapid oxidative addition. -
C6-Bromo (Site B): Stronger bond (
). Slower oxidative addition. -
8-Methyl Group: Provides slight steric bulk near the carbonyl but exerts a weak electron-donating effect, stabilizing the chromone core against nucleophilic attack at C2.
By controlling temperature and catalyst stoichiometry, we kinetically favor the C3-Heck coupling.
Reaction Coordinate Visualization
Figure 1: Kinetic selectivity pathway. The C3-I bond activates at lower energy thresholds, allowing isolation of the mono-alkenylated product.
Pre-Reaction Setup
Reagent Preparation
-
Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. Note: Ensure the starting material is free of 3-H chromone (uniodinated precursor), as this impurity complicates purification.
-
Ligand: Triphenylphosphine (PPh₃) is sufficient.[7] For difficult alkenes, tri(o-tolyl)phosphine can be used to increase catalytic turnover.
-
Base: Silver carbonate (Ag₂CO₃) is highly recommended over amines (like Et₃N).
-
Why? Chromones are Michael acceptors. Strong nucleophilic bases can attack the C2 position, leading to ring-opening (pyrone ring cleavage). Ag₂CO₃ acts as a halogen scavenger and a non-nucleophilic base.
-
-
Solvent: Anhydrous DMF or NMP (degassed).
Equipment
-
Schlenk line or Glovebox (Strict O₂ exclusion is required to preserve Pd(0)).
-
Oil bath with digital temperature control (Accuracy ±1°C is critical for selectivity).
Detailed Protocol: C3-Selective Heck Coupling
Objective: Synthesis of 6-bromo-3-(styryl)-8-methyl-4H-chromen-4-one.
Step-by-Step Methodology
-
Charge Reaction Vessel: In a dry Schlenk tube equipped with a magnetic stir bar, add:
-
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv, 1.0 mmol, 365 mg)
-
Pd(OAc)₂ (0.05 equiv, 0.05 mmol, 11.2 mg)
-
PPh₃ (0.10 equiv, 0.10 mmol, 26.2 mg)
-
Ag₂CO₃ (1.1 equiv, 1.1 mmol, 303 mg)
-
Note: Add solids first, then cycle vacuum/nitrogen 3 times.
-
-
Solvent & Alkene Addition:
-
Under N₂ flow, add anhydrous DMF (5.0 mL).
-
Add Styrene (1.5 equiv, 1.5 mmol, 172 µL). Use activated alkenes (acrylates, styrenes) for best results.
-
-
Reaction:
-
Seal the tube.
-
Heat to 60–70°C . Do not exceed 80°C to prevent C6-Br activation.
-
Stir vigorously for 4–8 hours.
-
-
Monitoring (In-Process Control):
-
TLC System: Hexane:Ethyl Acetate (80:20).
-
Observation: The starting material (C3-I) usually runs higher than the product. Look for the disappearance of the dark UV spot of the iodide.
-
Caution: If the reaction stalls, add 0.02 equiv of additional catalyst, but do not increase temperature.
-
-
Workup:
-
Cool to room temperature.[8]
-
Filter the mixture through a pad of Celite (to remove AgI and Pd black). Wash the pad with Ethyl Acetate (20 mL).
-
Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Acetone/Hexane is often sufficient due to the rigidity of the product.
-
Alternatively, flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).
-
Data Presentation & Troubleshooting
Expected Results Matrix
| Parameter | C3-Selective Conditions | Non-Selective Conditions (Avoid) |
| Temperature | 60–70°C | > 100°C |
| Base | Ag₂CO₃ or K₂CO₃ | Et₃N or NaH (Ring opening risk) |
| Catalyst Loading | 2–5 mol% | > 10 mol% |
| Yield (Isolated) | 75–88% | Mixture of products |
| Selectivity (C3:C6) | > 95:5 | ~ 60:40 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Phenolic odor) | Nucleophilic attack at C2 by base. | Switch from amine base to Ag₂CO₃ or NaOAc. |
| C6-Coupling (Byproduct) | Temperature too high. | Lower T to 50°C; extend reaction time. |
| Pd Black Precipitation | Catalyst decomposition. | Add TBAB (Tetra-n-butylammonium bromide) as a stabilizer (1.0 equiv). |
| No Reaction | Steric hindrance at C3 (8-Me effect). | Use a more active ligand like P(o-tol)₃ or S-Phos. |
Advanced Application: Sequential Workflow
Once the C3 position is functionalized, the C6-Br bond remains available for a second, higher-temperature coupling (Suzuki or Sonogashira), enabling the construction of "Library-on-Scaffold" molecules.
Figure 2: Sequential functionalization strategy. The distinct reactivity profiles allow for iterative complexity generation.
References
-
Silva, V. L. M., et al. (2005). "Synthesis of 2-styrylchromones by Heck reaction." Tetrahedron, 61(4), 987-994.
- Foundational text on Heck reactivity of chromones.
-
Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 1979(11), 901-903.
- Source for the synthesis of the 3-iodo precursor.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.
- Authoritative review on mechanism and C-I vs C-Br selectivity.
-
Kantam, M. L., et al. (2009).[9] "Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes... for Heck and Suzuki reactions." Journal of Organic Chemistry, 74(13), 4882-4885.
- Provides insights into stabilizing Pd species for difficult substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
Application Note: Regioselective Functionalization of 3-Iodo-6-Bromochromones
Orthogonal Cross-Coupling Strategies for Advanced Scaffold Diversification
Introduction & Rationale
Chromones (4H-1-benzopyran-4-ones) are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for flavonoids, isoflavones, and synthetic therapeutics. The functionalization of the chromone core profoundly impacts its pharmacological profile. For instance, halogenated chromones, particularly 3-iodochromones, exhibit potent antifungal activity, with 3-iodo-6-bromochromone demonstrating an ED50 of 23.54 mg/L against Sclerotium rolfsii[1].
To access highly diversified chromone libraries, late-stage functionalization (LSF) via palladium-catalyzed cross-coupling is the industry standard[2]. However, achieving regioselectivity when multiple reactive sites are present remains a synthetic challenge. The deployment of dihaloheterocycles, such as 3-iodo-6-bromochromone, enables an elegant orthogonal cross-coupling strategy.
Causality of Regioselectivity: The fundamental driver of this orthogonality is the differential bond dissociation energy (BDE) and oxidative addition kinetics of the carbon-halogen bonds. The C3–I bond is weaker (~65 kcal/mol) and more electron-deficient due to the adjacent enone system, making it highly susceptible to rapid oxidative addition by Pd(0). Conversely, the C6–Br bond is stronger (~81 kcal/mol) and requires elevated temperatures and electron-rich phosphine ligands to undergo insertion. This kinetic disparity allows for the complete functionalization of the C3 position before the C6 position is activated[3].
Mechanistic Overview
The orthogonal functionalization proceeds via two distinct, sequential catalytic cycles. The first cycle operates under mild conditions, selectively targeting the C3–I bond. The second cycle requires a more robust catalytic system to overcome the activation barrier of the C6–Br bond.
Sequential orthogonal cross-coupling of 3-iodo-6-bromochromone via selective Pd(0) insertion.
Quantitative Data & SAR Insights
The selective reactivity of the dihalochromone scaffold is summarized in Table 1, highlighting the necessary conditions to maintain orthogonality.
Table 1: Comparative Reactivity for C3 vs C6 Functionalization
| Position | Halogen | Approx. BDE (kcal/mol) | Preferred Catalyst System | Operating Temp | Typical Yields |
| C3 | Iodine | ~65 | Pd(PPh3)4, Na2CO3 | 25–50 °C | 75–95% |
| C6 | Bromine | ~81 | Pd2(dba)3, XPhos, Cs2CO3 | 90–110 °C | 65–85% |
The substitution pattern directly influences biological efficacy. Table 2 summarizes the structure-activity relationship (SAR) of various 3-iodochromones against fungal pathogens, demonstrating the value of the 6-bromo substituent prior to downstream coupling.
Table 2: Antifungal Activity of 3-Iodochromone Derivatives [1]
| Compound | Substituent | ED50 (mg/L) |
| 3-Iodo-6-methylchromone | 6-CH3 | 45.31 |
| 3-Iodo-6-chlorochromone | 6-Cl | 21.18 |
| 3-Iodo-6-bromochromone | 6-Br | 23.54 |
| 3-Iodo-5,7-dichlorochromone | 5,7-Cl2 | 11.23 |
| 6,8-Dichloro-3-iodochromone | 6,8-Cl2 | 8.43 |
Experimental Workflow & Protocols
The following protocols detail a self-validating system for the sequential synthesis of 3,6-disubstituted chromones.
Step-by-step experimental workflow for the regioselective difunctionalization of chromones.
Protocol A: Regioselective C3-Suzuki-Miyaura Coupling
Objective: Synthesis of 3-Aryl-6-bromochromone. Causality & Design: Pd(PPh3)4 is utilized as it provides sufficient electron density for C–I oxidative addition without activating the C–Br bond. The boronic acid is strictly limited to 1.05 equivalents to prevent over-coupling.
-
Reaction Setup: In an oven-dried Schlenk flask under argon, add 3-iodo-6-bromochromone (1.0 mmol, 1.0 eq), arylboronic acid (1.05 mmol, 1.05 eq), and Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Solvent & Base Addition: Add a degassed mixture of Toluene/EtOH (2:1, 6 mL), followed by an aqueous solution of Na2CO3 (2.0 M, 1.0 mL, 2.0 eq).
-
Incubation: Stir the biphasic mixture at 45 °C.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1) and LC-MS. The C3–I starting material should be consumed within 2–4 hours. The presence of a single new peak with the bromine isotope pattern (M, M+2 of equal intensity) in MS validates regioselectivity.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate in vacuo and purify via flash column chromatography to isolate the 3-aryl-6-bromochromone.
Protocol B: C6-Buchwald-Hartwig Amination
Objective: Synthesis of 3-Aryl-6-aminochromone. Causality & Design: The C6–Br bond requires a highly active catalyst. Pd2(dba)3 paired with XPhos creates a bulky, electron-rich Pd species that accelerates oxidative addition and favors reductive elimination over deleterious β-hydride elimination.
-
Reaction Setup: In a new argon-purged flask, combine the isolated 3-aryl-6-bromochromone (1.0 mmol, 1.0 eq), the desired secondary amine (1.5 mmol, 1.5 eq), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs2CO3 (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (8 mL).
-
Incubation: Heat the mixture to 100 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Complete consumption of the brominated intermediate indicates successful C6 activation.
-
Workup & Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via recrystallization (e.g., from hot ethanol) to yield the pure 3,6-disubstituted chromone.
References
Sources
Application Note: Orthogonal Site-Selective Synthesis of Bioactive Isoflavones from 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary & Strategic Rationale
The chromone core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors, phytoestrogens, and anticancer agents 1. Specifically, 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one presents a highly strategic dihalogenated building block. By leveraging the innate differential reactivity between the C3-I and C6-Br bonds, researchers can execute orthogonal, site-selective cross-coupling reactions without the need for cumbersome protecting group strategies.
This application note provides a comprehensive, self-validating protocol for the step-wise functionalization of this scaffold to generate diverse libraries of bioactive isoflavones (3-arylchromen-4-ones).
Mechanistic Causality: The Chemistry of Site-Selectivity
The success of this synthetic workflow relies entirely on thermodynamic and kinetic control during the oxidative addition step of the palladium catalytic cycle.
The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol) 2. Consequently, a standard Pd(0) species will selectively insert into the C3-I bond at lower temperatures (e.g., 80 °C) using neutral phosphine ligands like PPh₃ 3. The C6-Br bond remains entirely inert under these conditions. To activate the C6-Br bond in a subsequent step, the system requires elevated temperatures (>100 °C) and highly electron-rich, sterically demanding ligands (such as dppf or XPhos) to lower the activation energy barrier for the second oxidative addition 4.
Orthogonal two-step functionalization of the dihalogenated chromone scaffold.
Self-Validating Experimental Protocols
Step 1: Site-Selective Suzuki-Miyaura Coupling at C-3
Objective: Synthesize the intermediate 6-bromo-8-methylisoflavone core while preserving the C-6 bromine handle 5.
Materials:
-
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (Degassed)
Procedure:
-
Charge a Schlenk flask with the starting chromone, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.
-
Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃.
-
Stir the biphasic mixture at 80 °C for 4–6 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the crude mixture. The reaction is successful and selective if the product mass shows a characteristic 1:1 isotopic doublet (M and M+2 peaks separated by 2 m/z units). This confirms the bromine atom is intact. The disappearance of the iodine mass (-127 Da) and the addition of the aryl mass confirm C-3 coupling. If the isotopic doublet is lost, over-coupling at C-6 has occurred.
-
Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Step 2: Late-Stage Functionalization at C-6
Objective: Introduce bioactivity-enhancing moieties (e.g., secondary amines, substituted aryls) at the C-6 position.
Materials:
-
6-Bromo-8-methylisoflavone intermediate (1.0 equiv)
-
Coupling partner (e.g., Arylboronic acid or Amine) (1.5 equiv)
-
Pd(dppf)Cl₂ or Pd₂(dba)₃ (0.10 equiv)
-
Base (Cs₂CO₃ or NaOtBu) (2.5 equiv)
-
DMF or Toluene (Degassed)
Procedure:
-
Combine the isoflavone intermediate, coupling partner, palladium catalyst, and base in a sealed tube under Argon.
-
Add the appropriate degassed solvent.
-
Heat the reaction to 110 °C for 12–16 hours. The elevated temperature and bidentate ligand force the oxidative addition into the stubborn C-Br bond.
-
Monitor via TLC until the starting material is consumed.
-
Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the final bioactive isoflavone.
Quantitative Data: Catalyst Optimization for Site-Selectivity
To demonstrate the causality of ligand and temperature selection, the following table summarizes the optimization data for the Step 1 reaction. Using highly active catalysts (Entries 2 and 3) leads to an erosion of selectivity, resulting in unwanted C-3, C-6 dicoupled byproducts 2.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield: C-3 Target (%) | Yield: Dicoupled Byproduct (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 88% | < 2% |
| 2 | Pd(OAc)₂ / dppf | K₂CO₃ | Toluene/H₂O | 100 | 45% | 35% |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 60% | 20% |
| 4 | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 72% | 15% |
Biological Relevance: EGFR/HER2 Dual Inhibition
Isoflavones synthesized via this scaffold modification have shown profound efficacy in oncology, particularly in reversing multidrug resistance (MDR) and acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) 1.
By installing specific pharmacophores at the C-6 position (e.g., cytisine derivatives or bulky amines) and a phenolic ring at C-3, the resulting molecules fit precisely into the ATP-binding pockets of these kinases. This competitive inhibition downregulates the downstream PI3K/AKT signaling cascade, ultimately halting tumor cell proliferation and inducing apoptosis.
Mechanism of action for synthesized isoflavones targeting EGFR/HER2 pathways.
References
- Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents.ResearchGate.
- Discovery and evaluation of cytisine N-isoflavones as novel EGFR/HER2 dual inhibitors.ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.PMC / NIH.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Pyridines and Chromones.Benchchem.
- Suzuki Coupling Mechanism and Ligand Effects.Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification strategies for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one mixtures
Welcome to the Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals dealing with the complex isolation of highly functionalized halogenated chromones. Our primary focus is resolving mixtures containing 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4; MW: 364.96 g/mol )[1].
Due to the unique physicochemical properties of polyhalogenated heterocycles, standard purification templates often fail. This center provides causal explanations, self-validating protocols, and troubleshooting steps to ensure high-purity isolation.
Section 1: Physicochemical Profiling & Core Challenges (FAQ)
Q: Why do standard silica gel columns fail to separate the target compound from its synthetic byproducts?
A: The synthesis of 3-halochromones typically involves the oxidative
Q: How does the choice of stationary phase impact the resolution of dehalogenated impurities? A: Dehalogenated impurities (e.g., missing the 3-iodo group) have a lower molecular volume and slightly higher polarity. While normal-phase chromatography struggles to differentiate halogen isotopes and isosteres, reverse-phase (RP) systems (like C18) excel because they separate based on hydrophobic surface area[3]. The addition of an iodine atom at the C-3 position significantly increases the retention time on a C18 column compared to the 3-H or 3-bromo analogs, allowing for baseline resolution.
Q: Can mass spectrometry be used to track these specific fractions reliably? A: Yes. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) in positive ion mode is highly specific for structural identification of chromones. The distinct isotopic patterns of Bromine (~1:1 ratio of M/M+2) and the mass defect of Iodine make tracking the fragmentation patterns of the chromone core a self-validating method for identifying co-eluting peaks[4].
Section 2: Troubleshooting Chromatographic Workflows
Issue: Co-elution of the 3-Iodo target and 3-Bromo byproduct on Flash Chromatography.
-
Root Cause: Halogen exchange or mixed halogenation during synthesis. Both compounds possess similar electron-withdrawing effects on the chromen-4-one ring, leading to identical hydrogen-bond acceptor strengths at the carbonyl oxygen.
-
Solution: Shift from Normal Phase (NP) to Reverse Phase Preparative HPLC (RP-HPLC). If NP must be used due to scale, switch the solvent system from Hexane/Ethyl Acetate to Toluene/Acetone. Toluene provides
interactions with the chromone core, which are differentially perturbed by the steric bulk of the C-3 iodine versus bromine.
Issue: Compound degradation or severe streaking on the column.
-
Root Cause: Chromones can be sensitive to highly acidic or basic conditions, and the C-3 carbon-iodine bond is susceptible to photo-induced cleavage or nucleophilic attack[2].
-
Solution: Ensure the stationary phase is neutralized. Avoid using basic modifiers like Triethylamine (TEA). Use UV-blocking glassware and perform the purification under amber light if prolonged exposure in solution is expected.
Section 3: Experimental Methodologies (Step-by-Step)
Protocol A: Self-Validating Flash Chromatography (First-Pass Clearance)
Objective: Remove highly polar baseline impurities, unreacted starting materials, and degradation products.
-
Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Dry load onto Celite (1:3 ratio of crude to Celite). Causality: Halogenated chromones have poor solubility in non-polar mobile phases; dry loading prevents the severe band broadening caused by liquid injection of DCM onto a hexane-equilibrated column.
-
Column Equilibration: Equilibrate a high-performance spherical silica column (15-20 µm particle size) with 100% Hexane.
-
Elution Gradient:
-
0–5 Column Volumes (CV): 100% Hexane.
-
5–15 CV: Linear gradient to 10% Ethyl Acetate in Hexane. (The target compound typically elutes around 8-10% EtOAc)[2].
-
-
Self-Validation Check: Spot fractions on a TLC plate. Co-spot with the crude mixture. Develop in 9:1 Hexane:EtOAc. Visualize under UV at 254 nm (strong absorption due to the conjugated chromone system).
Protocol B: Preparative RP-HPLC for High-Purity Isolation
Objective: Resolve 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one from its 3-H or 3-bromo analogs.
-
System Setup: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Causality: Formic acid ensures the chromone carbonyl remains stabilized without forming strong ion pairs that alter retention unpredictably.
-
-
Methodology:
-
Isocratic hold at 40% B for 2 minutes.
-
Shallow gradient from 40% B to 80% B over 25 minutes.
-
Wash at 100% B for 5 minutes.
-
-
Detection: Monitor at 254 nm and 300 nm. The 3-iodo compound will elute after the 3-H and 3-bromo impurities due to the larger hydrophobic surface area of iodine[3].
-
Recovery: Lyophilize the collected fractions immediately to prevent hydrolytic degradation.
Section 4: Quantitative Data & Separation Metrics
Table 1: Comparative Chromatographic Behavior of 8-Methyl-4H-chromen-4-one Derivatives
| Compound / Impurity Profile | Approx. | Relative Retention Time (RP-HPLC, C18) | Primary Separation Challenge |
| 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one | 0.45 | 1.00 (Reference) | High lipophilicity, poor solubility in polar solvents. |
| 6-Bromo-8-methyl-4H-chromen-4-one (Precursor) | 0.42 | 0.78 | Co-elutes on silica; easily resolved on C18. |
| 3,6-Dibromo-8-methyl-4H-chromen-4-one | 0.44 | 0.91 | Critical pair. Requires shallow HPLC gradient. |
| Over-oxidized ring-opened byproducts | 0.10 - 0.20 | 0.30 - 0.45 | Easily removed via simple silica plug. |
Section 5: Workflow Visualization
Purification decision tree for halogenated chromone mixtures based on impurity profiling.
References
1.[1] 2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen ... - CAS号查询. chemsrc.com. 1 2.[2] 3‐Halochromones Through Oxidative α‐Halogenation of Enaminones and its Photophysical Investigation. doi.org. 2 3.[4] Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed. nih.gov. 4 4.[3] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. researchgate.net. 3
Sources
- 1. 2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-oneCAS号:2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Welcome to the dedicated technical support guide for the purification of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success is critically dependent on the appropriate choice of solvent and a robust methodology.[1] This guide provides in-depth, field-proven insights into solvent selection, detailed experimental protocols, and a comprehensive troubleshooting section to address common challenges encountered during the purification of this specific halogenated chromone derivative.
Part 1: The Science of Solvent Selection for a Halogenated Chromone
The molecular architecture of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one dictates its solubility behavior. The molecule possesses a moderately polar chromen-4-one core, featuring a ketone and an ether oxygen, which can act as hydrogen bond acceptors. However, this polarity is counterbalanced by the large, hydrophobic surface area of the aromatic system, further enhanced by a non-polar methyl group and two bulky halogen atoms (bromine and iodine).
This structural duality is key to solvent selection. The principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates.[2][3] An ideal recrystallization solvent must satisfy a critical thermal-solubility differential: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[4][5] This differential is what enables the separation of the desired compound from impurities, which ideally remain in the cold solvent (mother liquor).[3]
When no single solvent provides this ideal profile, a binary or mixed-solvent system is employed.[2][6] This involves using a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is nearly insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until turbidity (cloudiness) appears, indicating the saturation point has been reached.[4][7]
Part 2: Recommended Solvents and Experimental Protocols
Based on the structural analysis and empirical data from similar chromone derivatives, the following solvents are recommended for initial screening.[8][9]
Solvent Data Summary
| Solvent System | Role | Boiling Point (°C) | Rationale & Key Insights |
| Single Solvents | |||
| 2-Butanone (MEK) | Primary Candidate | 80 | A moderately polar aprotic solvent often effective for chromone derivatives.[9] Its boiling point is suitable for safe handling. |
| Ethanol | Primary Candidate | 78 | A polar protic solvent. The chromone's ketone may interact favorably. Often used in mixed systems with water.[6] |
| Ethyl Acetate | Primary Candidate | 77 | A moderately polar aprotic solvent. Its use as an eluent in chromatography for similar compounds suggests it's a good starting point.[8][9] |
| Toluene | Secondary Candidate | 111 | A non-polar aromatic solvent that can be effective for aromatic compounds through π-π stacking interactions.[2][10] Use with caution due to its high boiling point. |
| Mixed Solvents | |||
| Ethanol / Water | Good / Poor | 78 / 100 | A classic polar pair. Dissolve in hot ethanol, add hot water dropwise. Prone to oiling out if the temperature gradient is not managed carefully.[6] |
| Ethyl Acetate / Hexane | Good / Poor | 77 / 69 | A versatile system with a good polarity range. Commonly used for chromatography of chromones, making it a logical choice for recrystallization.[8] |
| Toluene / Hexane | Good / Poor | 111 / 69 | An effective non-polar system for compounds that are too soluble in pure toluene.[6] |
Experimental Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add ~20-30 mg of your crude compound. Add the chosen solvent (e.g., 2-Butanone) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Heating: Gently heat the test tube in a water or sand bath. The compound should fully dissolve.
-
Cooling: Remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath. Abundant crystal formation indicates a promising solvent.
-
Scale-Up: Place the bulk of your crude 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one into an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.
-
Dissolution: Add the chosen solvent in small portions to the flask while heating to a gentle boil. Add only the minimum amount of boiling solvent required to fully dissolve the solid.[5][11] An excess of solvent is a primary cause of low yield.[12]
-
Hot Filtration (If Necessary): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[5][6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Experimental Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (Ethyl Acetate).
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (Hexane) dropwise with swirling until the solution becomes persistently cloudy (turbid).[11]
-
Clarification: Add a few drops of the hot "good" solvent (Ethyl Acetate) back into the mixture until the solution just becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 7-10 from the Single-Solvent Protocol. Wash the crystals with a cold mixture of the two solvents (in the approximate final ratio).
Part 3: Visualization of Workflows
Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Part 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of chromone derivatives.
Q1: My compound “oiled out” instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens for two main reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, causing rapid precipitation.[9][11]
-
Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can help.[12]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[11]
-
For Mixed Solvents: Oiling is common with solvent pairs like ethanol/water.[6] Ensure you are adding the "poor" solvent to a hot, not boiling, solution of the "good" solvent to better manage the saturation point.
Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?
A2: This is a very common issue, usually stemming from one of two causes: using too much solvent or the solution is supersaturated.
-
Too Much Solvent: This is the most frequent error.[12] The solution is not saturated enough for crystals to form. The fix is to gently boil off some of the solvent to concentrate the solution and then attempt the cooling process again.[13]
-
Supersaturation: The solution may need a nucleation site to initiate crystal growth.[12]
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[5][9][11][13]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.[11][13]
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery can be frustrating. The most likely culprits are:
-
Excessive Solvent: As mentioned in Q2, using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor upon cooling.[11] Always aim for the minimal volume.
-
Premature Crystallization: If you performed a hot filtration, your product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Cooling: Ensure the flask has spent sufficient time in an ice bath (at least 30 minutes) to maximize precipitation.
Q4: The final crystals are still colored, but my pure compound should be colorless. How do I remove the color?
A4: Colored impurities can often be removed using activated charcoal.[5]
-
Procedure: After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (1-2% of your compound's weight is a good starting point) to the solution.[6] Swirl and reheat the mixture to boiling for a few minutes.[4] The colored impurities will adsorb to the charcoal's surface.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool and crystallize.[5][11]
-
Caution: Using too much charcoal can lead to the loss of your desired product as it can also be adsorbed.[11]
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common recrystallization problems.
Part 5: References
-
Recrystallization Solvents. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Recrystallization. (n.d.). Towson University. [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). MIT OpenCourseWare. [Link]
-
Recrystallization. (n.d.). Millersville University. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Recrystallization. (2014). UMNOrganicChemistry. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance of the 8-methyl group in chromone coupling
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when performing cross-coupling reactions on chromone scaffolds, with a particular focus on overcoming the steric hindrance presented by an 8-methyl group.
Introduction
The chromone core is a privileged scaffold in medicinal chemistry. However, functionalization, particularly at positions C7 or C8, can be challenging when an 8-methyl group is present. This substituent exerts significant steric hindrance, which can impede catalyst-substrate interaction, leading to low yields, slow reaction times, or complete reaction failure. This guide offers practical, field-proven solutions and explains the underlying chemical principles to help you navigate these synthetic hurdles.
Part 1: Troubleshooting Guide for 8-Methylchromone Coupling Reactions
This section addresses common problems encountered during the palladium-catalyzed cross-coupling of 8-methylchromone derivatives.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling of 2-Aryl-8-methyl-7-halochromone
Question: I am attempting a Suzuki-Miyaura coupling between my 7-bromo-8-methylchromone derivative and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer:
This is a classic case of steric hindrance from the 8-methyl group impeding the coupling at the adjacent C7 position. The bulky methyl group can interfere with the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. Here are the primary causes and a systematic approach to resolving the issue:
Potential Causes & Solutions:
-
Inadequate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the reaction on a sterically congested substrate. The oxidative addition step is often the rate-limiting step, and a suitable ligand is crucial.[1]
-
Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species and facilitate oxidative addition to the sterically hindered aryl halide.[1] Excellent choices include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are specifically designed for challenging couplings. They possess bulky biaryl backbones that create a coordinatively unsaturated, highly reactive palladium center.[1]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes are strong σ-donors that can enhance catalyst activity for hindered substrates.
-
-
-
Suboptimal Palladium Precatalyst: The choice of palladium source can influence the generation of the active Pd(0) catalyst.
-
Solution: Use a pre-formed Pd(II) precatalyst that readily reduces to the active Pd(0) species. Buchwald G3 or G4 precatalysts are often superior as they contain the ligand and are designed for efficient activation. Alternatively, Pd₂(dba)₃ in combination with your chosen bulky ligand is a reliable system.
-
-
Incorrect Base or Solvent Combination: The base plays a critical role in the transmetalation step, and the solvent affects solubility and reaction kinetics.
-
Solution: A screen of bases and solvents is recommended. For sterically hindered couplings, a stronger base is often required.
-
Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are standard for Suzuki reactions. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation of the boronic acid.[2]
-
-
Workflow for Optimizing a Hindered Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a hindered Suzuki-Miyaura coupling.
Issue 2: Failure of Heck or Sonogashira Coupling at the 8-Position of a Halogenated Chromone
Question: I have an 8-bromo-2,3-disubstituted chromone and I'm trying to perform a Heck reaction with an alkene (or a Sonogashira with a terminal alkyne). The starting material is either recovered, or I see significant decomposition. What should I try?
Answer:
Coupling directly at the 8-position is challenging due to steric hindrance from the adjacent pyrone ring oxygen and the peri-interaction with the C1 carbonyl group. This congestion can hinder the key steps of migratory insertion (Heck) or transmetalation (Sonogashira).
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The steric environment can lead to catalyst deactivation before productive coupling occurs.
-
Solution (Heck): For hindered Heck reactions, phosphine-free catalyst systems or those with very bulky ligands can be effective.[1][3]
-
Catalyst: Pd(OAc)₂ is a common precursor.
-
Additives: Additives like tetrabutylammonium bromide (TBAB) can stabilize the catalytic species.
-
Base: A hindered organic base like triethylamine (Et₃N) or a weaker inorganic base such as potassium acetate (KOAc) is often used.[4]
-
-
Solution (Sonogashira): The traditional Pd/CuI co-catalyst system is a good starting point, but modifications may be needed.
-
Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is standard. For hindered substrates, a ligandless palladium source like Pd(OAc)₂ might be explored, or a more robust ligand could be added.[5][6]
-
Base/Solvent: An amine base like triethylamine or diisopropylethylamine (DIPEA) often serves as both the base and a solvent.[6][7]
-
-
-
High Reaction Temperature Leading to Decomposition: Pushing the reaction with high heat to overcome the activation barrier can sometimes lead to decomposition of the sensitive chromone scaffold.
-
Solution: Employ microwave-assisted synthesis. Microwave irradiation can provide rapid and uniform heating, often allowing reactions to proceed at lower bulk temperatures or for significantly shorter times, which can minimize degradation.[8]
-
Recommended Starting Conditions for a Hindered Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Common and effective precursor. |
| Ligand | None or Bulky Phosphine (e.g., SPhos) | Start ligandless; add ligand if needed to improve stability/activity. |
| Base | K₂CO₃ or KOAc (2-3 equiv.) | Moderately strong bases are often sufficient and can minimize side reactions. |
| Solvent | DMF or Dioxane | High-boiling polar aprotic solvents are generally effective.[4] |
| Temperature | 100-140 °C (or Microwave) | Higher temperatures are often necessary to overcome steric barriers.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura reaction on an 8-methyl-7-chlorochromone, is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)?
A1: While boronic acids are more common, for challenging couplings, boronic esters (like MIDA or pinacol esters) can offer advantages. They are often more stable, less prone to protodeboronation (a common side reaction), and can sometimes lead to cleaner reactions and higher yields, especially under anhydrous conditions.[2][9] MIDA boronates, in particular, are highly stable and can be used in iterative couplings.[9]
Q2: I need to install a functional group at the 8-position, but my starting material is an 8-hydroxychromone. What is the best approach?
A2: Direct coupling of phenols is difficult. The best strategy is to convert the hydroxyl group into a better leaving group. Converting the 8-hydroxychromone to an 8-tosyloxy or 8-mesyloxy derivative is an excellent strategy. These sulfonate esters can then be used as effective electrophiles in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[10][11]
Q3: Are there alternatives to palladium-catalyzed reactions for coupling at a sterically hindered position on the chromone ring?
A3: Yes, while palladium catalysis is the most common, other methods can be considered. One promising alternative is direct C-H activation.[12] This approach avoids the need for pre-functionalization (e.g., halogenation) of the chromone. For example, a rhodium(III)-catalyzed C-H olefination at the C5 position of chromones has been reported, and similar strategies could potentially be adapted for other positions, though this is an area of active research.
Q4: How does the choice of halogen (I, Br, Cl) at the coupling site affect the reaction with an 8-methyl group present?
A4: The reactivity of the aryl halide in the crucial oxidative addition step follows the order: I > Br > Cl.[13] For a sterically hindered substrate like an 8-methylchromone, starting with the more reactive 7-iodo or 8-iodo derivative will give you the highest chance of success, often allowing for milder reaction conditions. While 7-bromo or 8-bromo derivatives are also viable, they typically require more forcing conditions (higher temperature, stronger base, more active catalyst).[14] Aryl chlorides are the least reactive and require highly specialized catalyst systems, usually involving bulky, electron-rich ligands like Buchwald's biarylphosphines or NHCs, to achieve good results.[8]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][15]
References
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). Source Not Available.
- Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling. Source Not Available.
-
Heck reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Pajtášová, M., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning. Available at: [Link]
- Abstracts. Source Not Available.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
- Wang, D., et al. (2019). Synthesis of Flavone Derivatives through Versatile Palladium-Catalyzed Cross-Coupling Reactions of Tosyloxy- and Mesyloxyflavones. The Journal of Organic Chemistry.
- Process Development of a Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step.
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Available at: [Link]
- Havelková, M., et al. (2001).
- Photoinduced inverse Sonogashira coupling reaction. PMC.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Mondal, P., & Samanta, R. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Available at: [Link]
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
-
Sonogashira–Hagihara reactions of halogenated glycals. (2012). Beilstein Journals. Available at: [Link]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry and Pharmaceutical Research.
- C-Alkynylation of Chromones by Sonogashira Reaction.
- The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. Available at: [Link]
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Addressing steric hindrance in the synthesis of substituted trans-stilbenes. Benchchem.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC. Available at: [Link]
- New perspectives in the cross-coupling reactions of organostannanes.
-
Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds. (2006). PubMed. Available at: [Link]
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. Heck Reaction [organic-chemistry.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Optimizing catalyst loading for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one reactions
This guide functions as a specialized Technical Support Center for researchers working with 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one . It is designed to move beyond generic advice, offering field-validated protocols for optimizing catalyst loading while maintaining critical site-selectivity.
Subject: Optimizing Pd-Catalyst Loading for Site-Selective Coupling of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Ticket ID: CHEM-SUP-882 Priority: High (Process Efficiency & Selectivity)
Executive Summary: The Reactivity Landscape
The molecule 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one presents a classic chemoselectivity challenge. Your primary objective is typically to functionalize the C-3 position (Iodide) while leaving the C-6 position (Bromide) intact for subsequent diversification.
-
The Opportunity: The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol).[1] This thermodynamic difference allows for highly selective cross-coupling (Suzuki-Miyaura, Sonogashira) at the C-3 position under mild conditions [1].
-
The Risk: "Over-catalysis." Using excessive catalyst loading (>3 mol%) or hyper-active ligands (e.g., SPhos, XPhos) without temperature control can erode this selectivity, leading to "double-coupling" or oligomerization.[1]
-
The 8-Methyl Factor: While the 8-methyl group is distal to the reaction centers, it increases the lipophilicity of the substrate, generally improving solubility in non-polar solvents (Toluene, 1,4-Dioxane) compared to the unsubstituted parent chromone.
Strategic Visualization: Reactivity & Selectivity Map
The following diagram outlines the divergent reaction pathways based on catalyst activity and reaction conditions.
Figure 1: Chemoselectivity map illustrating the impact of catalyst "aggression" on product distribution. Green path represents the target window.
Optimization Protocol: The "Step-Down" Method
Do not start with 5 mol% catalyst. It is wasteful and risks side reactions.[1] Follow this self-validating "Step-Down" protocol to determine the Minimum Effective Loading (MEL).
Phase 1: The Baseline Screen (Reaction Scale: 0.5 mmol)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or PdCl₂(PPh₃)₂.[1] These are "moderately" active, favoring C-I selection over C-Br [2].
-
Loading: Start at 1.5 mol% .
-
Temperature: 50°C (Do not reflux initially).
-
Checkpoint: Analyze by HPLC/UPLC at 2 hours.
Phase 2: The Step-Down (Reaction Scale: 1.0 mmol)
Once the baseline is established, reduce loading to improve process economics and purification ease.
| Experiment | Catalyst Loading | Temp (°C) | Time (h) | Expected Outcome | Action |
| Exp A | 1.0 mol% | 60 | 4 | Full Conv. | Proceed to Exp B |
| Exp B | 0.5 mol% | 60 | 6 | Full Conv. | Optimal Loading Found |
| Exp C | 0.25 mol% | 70 | 12 | <90% Conv.[1] | Revert to 0.5 mol% |
Author's Note: For Sonogashira couplings on this substrate, maintain Copper (CuI) loading at 2x the Palladium loading (e.g., 0.5 mol% Pd / 1.0 mol% Cu) to ensure the transmetallation cycle remains efficient [3].
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with halogenated chromones.
Issue 1: "I'm seeing significant amounts of the de-iodinated product (C-3 H)."
Diagnosis: Hydrodehalogenation.[1] This occurs when the Pd-intermediate undergoes
-
Solvent Choice: Using alcohols (MeOH, EtOH) or DMF with excessive heating (DMF decomposes to form hydrides).[1]
-
Base Choice: Triethylamine (
) can act as a hydride donor at high temperatures.[1] Corrective Action:
-
Switch Solvent: Move to anhydrous 1,4-Dioxane or Toluene .
-
Switch Base: Use an inorganic base like
or instead of an amine base. -
Protocol Adjustment: Degas solvents thoroughly.[1] Oxygen promotes homocoupling, which competes with the main cycle, leaving unreacted Pd species to catalyze dehalogenation [4].
Issue 2: "The reaction works, but I am losing the C-6 Bromine (Double Coupling)."
Diagnosis: Loss of Chemoselectivity.[1] The catalyst is too active, performing oxidative addition into the stronger C-Br bond. Root Causes:
-
Ligand is too electron-rich: Ligands like
or Buchwald biaryls (XPhos) lower the activation energy for oxidative addition so much that the discrimination between I and Br vanishes. -
Temperature too high: Selectivity is kinetically controlled.[1] High heat overcomes the activation barrier for the C-Br bond. Corrective Action:
-
Downgrade the Catalyst: If using
/SPhos, switch to .[1] The triphenylphosphine ligand is bulky enough to slow down addition to the hindered C-6 position but active enough for the C-3 Iodide. -
Lower Temperature: Reduce reaction temperature by 10-15°C and extend reaction time.
Issue 3: "The reaction stalls at 80% conversion."
Diagnosis: Catalyst Death (Aggregation).[1] Root Causes:
-
Chromone Chelation: The oxygen atoms in the chromone core (C-4 carbonyl and the pyran oxygen) can loosely bind to Pd, potentially poisoning the catalyst at very low loadings.
-
Precipitation: The Pd(0) species is aggregating into inactive "Pd black."[1] Corrective Action:
-
Add a Stabilizer: Add 1-2 mol% of free ligand (e.g.,
) to the reaction mixture to stabilize the active Pd(0) species.[1] -
Check Purity: Ensure the 6-Bromo-3-iodo-8-methyl-chromone starting material is free of residual sulfur or oxidizing agents from its synthesis (e.g., residual DMSO or
), which are potent catalyst poisons.
Standard Operating Procedure (SOP)
Workflow: C-3 Selective Suzuki Coupling
-
Charge: In a glovebox or under Argon flow, add 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv), Boronic Acid (1.1 equiv), and
(0.5 - 1.0 mol%) . -
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Base: Add aqueous
(2M, 2.0 equiv) . -
Cycle: Heat to 50°C for 4-6 hours.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the starting material peak (M+) and appearance of Product (M - I + R).[1]
-
Workup: Filter through Celite to remove Pd black.[1] The C-6 Bromine should remain intact (verify via Mass Spec: look for the characteristic 1:1 Br isotope pattern).
References
-
Nobel Prize Committee. (2010).[1][2][3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[1] Link
-
Sigma-Aldrich. (2024).[1] Palladium-Catalyzed Cross-Coupling Reaction Guide. SigmaAldrich.com.[1] Link
-
BenchChem Technical Support. (2025). Optimizing Catalyst Loading for Cross-Coupling Reactions. BenchChem.com.[1] Link
-
Master Organic Chemistry. (2023). Reactions and Mechanisms: Dehalogenation Side Reactions. MasterOrganicChemistry.com.[1] Link
Sources
Troubleshooting low reactivity at the C-6 bromo position in chromones
Welcome to the Advanced Troubleshooting Guide for Chromone Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the notorious challenges associated with the C-6 bromo position in chromones.
Chromones (benzo-
Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your cross-coupling attempt. Use the logic tree below to determine whether your issue stems from catalytic stalling or substrate degradation.
Troubleshooting workflow for optimizing 6-bromochromone cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-6 bromo position in chromones so sluggish in palladium-catalyzed cross-couplings compared to standard aryl bromides?
A1: The low reactivity is a direct consequence of electronic deactivation. The chromone core features a carbonyl group at the C-4 position. This cross-conjugated, electron-withdrawing
Q2: My Suzuki-Miyaura coupling of 6-bromochromone yields a complex mixture with no desired product. How do I prevent this?
A2: You are likely observing pyrone ring cleavage. The C-2 position of the chromone ring is highly electrophilic. Under standard aqueous basic conditions (e.g., using NaOH or aqueous Na
Q3: What are the optimal catalyst and ligand systems for maximizing C-6 reactivity?
A3: Because oxidative addition is the rate-limiting step for deactivated bromides, you must use highly active Pd(0) sources paired with electron-rich, sterically demanding phosphine ligands. Standard Pd(PPh
Q4: Are there alternative strategies if traditional Pd-catalysis continues to fail due to steric hindrance from other substituents?
A4: Yes. If cross-coupling directly at the bromide fails, consider converting the 6-bromochromone into a more reactive intermediate. For instance, Miyaura borylation can convert the bromide into a boronic ester, reversing the polarity for subsequent couplings. Alternatively, recent advancements in photoredox catalysis have successfully utilized trifluoroboratochromanones for Minisci-type heteroarylations under highly mild, visible-light conditions, bypassing traditional transition-metal limitations[5].
Mechanistic Insights: The Competition at the Chromone Core
To master chromone chemistry, one must understand the competing kinetic pathways during the reaction. The diagram below illustrates the causality behind experimental failures: the race between the desired transition-metal catalytic cycle and the undesired base-mediated degradation.
Competing pathways: C-6 cross-coupling versus C-2 base-induced pyrone ring opening.
Quantitative Data: Catalyst & Base Optimization
The following table summarizes empirical data demonstrating how the choice of base and solvent dictates the survival of the pyrone ring and the overall yield of the Suzuki-Miyaura coupling at the C-6 position.
| Catalyst / Ligand System | Base Used | Solvent System | Temp (°C) | Result / Isolated Yield |
| Pd(PPh | NaOH (2.0 eq, aq) | THF / H | 80 °C | < 10% (Complete ring opening) |
| Pd(dppf)Cl | Na | Dioxane / H | 90 °C | 40–50% (Moderate degradation) |
| Pd(P(t-Bu) | K | 1,4-Dioxane (dry) | 100 °C | > 85% (Intact pyrone ring) [4] |
| Pd | CsF (3.0 eq, anhyd) | Toluene (dry) | 90 °C | > 90% (High conversion) |
Standard Operating Procedure: Anhydrous Suzuki-Miyaura Coupling
This protocol is engineered as a self-validating system. By strictly excluding water and utilizing a mild base with a highly active catalyst, we suppress C-2 nucleophilic attack while forcing oxidative addition at C-6.
Materials Required:
-
6-Bromochromone (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)
) ] (0.05 equiv)[4] -
Anhydrous Potassium Carbonate (K
CO ) (2.0 equiv)[4] -
Anhydrous 1,4-Dioxane (Degassed)
Step-by-Step Methodology:
-
Preparation & Degassing: Flame-dry a Schlenk flask or a reaction vial equipped with a magnetic stir bar. Add the 6-bromochromone, boronic acid, and anhydrous K
CO . -
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Inject anhydrous, sparged 1,4-dioxane via syringe. Self-Validation Check: The solvent must be strictly anhydrous to prevent the in-situ formation of hydroxide ions, which will cleave the chromone ring.
-
Catalyst Introduction: Quickly remove the septum under a positive flow of inert gas, add the Pd(P(t-Bu)
) catalyst, and reseal. -
Heating: Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12–18 hours[4].
-
Reaction Monitoring (Critical): Monitor the reaction via LC-MS. Self-Validation Check: Look for the characteristic UV absorbance of the intact chromone core. If you observe a mass corresponding to [M + H
O + H] , ring opening has occurred due to moisture ingress. -
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
NMR Verification: Before column chromatography, take a crude
H NMR. Self-Validation Check: Verify the integrity of the pyrone ring by confirming the presence of the highly characteristic C-2 proton singlet (typically around 7.8–8.2 ppm) and the C-3 proton (typically around 6.3 ppm).
References
Sources
- 1. 6-Bromo-7-methoxyquinoline-5,8-dione | 86927-80-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. EP2590951B1 - Benzenesulfonamides useful as sodium channel inhibitors - Google Patents [patents.google.com]
- 5. Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ring Opening of 4H-Chromen-4-one During Basic Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have "lost" their carefully synthesized 4H-chromen-4-one (chromone) derivatives during routine basic workups.
The core issue stems from a misunderstanding of the chromone scaffold. It is not a simple ketone or aromatic ether; it is a vinylogous lactone . This unique electronic architecture makes it highly susceptible to degradation under standard alkaline conditions. This guide deconstructs the failure modes, provides diagnostic tools, and outlines self-validating protocols to ensure the structural integrity of your chromone scaffolds.
The Root Cause: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the causality behind it. The electron-withdrawing nature of the C-4 carbonyl, combined with the inductive effect of the O-1 oxygen, severely depletes electron density at the C-2 position.
When you expose a chromone to a basic aqueous workup (e.g., NaOH, KOH, or even prolonged exposure to Na₂CO₃), hydroxide ions act as nucleophiles. The1, initiating the cleavage of the γ-pyrone ring[1]. This rate-determining step yields a ring-opened β-diketone intermediate (often an o-hydroxyaroylacetaldehyde derivative)[2]. If left in the basic medium, this intermediate undergoes a retro-Claisen condensation, permanently fragmenting the molecule into salicylic acid derivatives[3].
Mechanistic pathway of base-catalyzed 4H-chromen-4-one ring opening.
Diagnostic Indicators: Has Your Chromone Degraded?
A robust experimental workflow must be a self-validating system. If you suspect your compound has degraded during workup, immediately analyze the crude mixture. The transformation from a closed ring to an open chain yields distinct, quantifiable analytical signatures.
Table 1: Quantitative Analytical Signatures of Chromone Degradation
| Analytical Technique | Intact 4H-Chromen-4-one | Ring-Opened β-Diketone | Cleavage Product (Salicylic Acid) |
| LC-MS (ESI+) | [M+H]⁺ (Base Mass) | [M+18+H]⁺ (+18 Da for H₂O) | Fragmented (e.g., 139 m/z for parent) |
| ¹H NMR (CDCl₃) | Sharp singlet at δ 7.8–8.1 ppm (C-2 proton) | Loss of C-2 singlet; new enolic OH peak > 12 ppm | Broad COOH peak > 10 ppm; shifted aromatics |
| IR Spectroscopy | Strong γ-pyrone C=O at ~1640–1660 cm⁻¹ | Shifted C=O at ~1600–1620 cm⁻¹ | Broad O-H stretch at 2500–3300 cm⁻¹ |
| TLC (UV 254 nm) | High R_f (non-polar to moderately polar) | Lower R_f (highly polar, streaking) | Very low R_f (trails heavily at baseline) |
Self-Validation Check: If your LC-MS shows a dominant [M+18] peak[4], your workup protocol has failed, and you must switch to a milder methodology.
Frequently Asked Questions (FAQs)
Q: Why does my product disappear during a standard saturated Na₂CO₃ wash? A: Sodium carbonate generates a highly alkaline aqueous environment (pH ~11). Because the chromone ring is a vinylogous lactone, the kinetics of hydroxide attack at C-2 outpace the phase separation process in your separatory funnel. You are effectively performing a base-catalyzed hydrolysis rather than a simple neutralization.
Q: Are certain chromone derivatives more susceptible to this degradation? A: Yes. If your chromone possesses electron-withdrawing groups (EWGs) at the C-3 position (e.g., -CN, -CHO, -NO₂), the electron density at C-2 is further depleted. These derivatives will undergo ring-opening almost instantaneously upon contact with aqueous base. For these substrates, you must use Protocol B (Anhydrous Workup).
Q: Can I reverse the ring-opening if it has already occurred? A: If the degradation has stopped at the β-diketone stage (the [M+18] mass), it is sometimes reversible. You can attempt an acid-catalyzed dehydration by refluxing the crude mixture in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) using a Dean-Stark apparatus to drive off water[4]. However, if retro-Claisen cleavage has occurred, the scaffold is permanently destroyed.
Validated Experimental Protocols
To prevent degradation, you must control the kinetics of the nucleophilic attack. This is achieved by lowering the temperature, reducing the pH, or eliminating water entirely.
Decision matrix for selecting the appropriate chromone workup protocol.
Protocol A: Temperature-Controlled Mild Aqueous Workup
Use for standard, unactivated 4H-chromen-4-ones.
-
Quench Preparation: Pre-chill a saturated aqueous solution of NaHCO₃ (pH ~8.0) or a 0.5 M phosphate buffer (pH 7.0) in an ice bath to 0–4 °C. Never use NaOH or Na₂CO₃.
-
Reaction Cooling: Submerge the crude reaction flask in an ice bath and allow the internal temperature to reach 0 °C before adding any aqueous reagents.
-
Biphasic Quench: Slowly add the chilled base to the reaction mixture under vigorous stirring. Monitor the internal temperature to ensure it does not exceed 5 °C during the neutralization of acidic byproducts.
-
Rapid Extraction: Immediately transfer the mixture to a separatory funnel. Extract with a pre-chilled organic solvent (e.g., Ethyl Acetate or Dichloromethane). Critical Step: Do not leave the product in the biphasic mixture for more than 5–10 minutes.
-
Washing and Drying: Wash the organic layer once with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature below 30 °C.
Protocol B: Anhydrous Solid-Phase Workup
Use for highly sensitive derivatives (e.g., 3-formylchromones, 3-cyanochromones).
-
Dilution: Dilute the crude reaction mixture with a non-polar or weakly polar anhydrous solvent (e.g., Dichloromethane or Toluene).
-
Solid Scavenger Addition: Add a solid-supported base, such as Amberlyst® A21 free base resin or basic alumina (Brockmann Grade I), directly to the organic mixture. This neutralizes acidic byproducts without introducing water or free hydroxide ions into the system.
-
Agitation: Stir the suspension gently at room temperature for 15–30 minutes. Check the pH of the organic layer using moistened pH paper held in the vapor phase to ensure neutralization is complete.
-
Filtration: Filter the suspension through a short pad of Celite® to remove the solid-supported base and any precipitated salts. Wash the pad with a small amount of fresh solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude, structurally intact chromone.
References
-
Ring Rearrangements and Reactivity of 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H) . Semantic Scholar. Available at: 1
-
Chromone Studies. Part 5. Kinetics and Mechanism of the Reaction of 4-Oxo-4H-chromene-2-carboxamides . Royal Society of Chemistry. Available at: 2
-
Synthesis of Chromone-Related Pyrazole Compounds . National Institutes of Health (NIH). Available at: 3
-
4H-1-Benzopyran | Research Chemicals & Reagents . Benchchem. Available at: 4
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chromone studies. Part 5. Kinetics and mechanism of the reaction of 4-oxo-4H-chromene-2-carboxamides with dimethylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4H-1-Benzopyran|Research Chemicals & Reagents [benchchem.com]
Scale-up synthesis challenges for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Ticket ID: #SC-883-IODO-CHROMONE Topic: Scale-up synthesis challenges for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
User Query: "We are experiencing low yields and purification bottlenecks when scaling the synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one from gram to kilogram scale. Column chromatography is no longer viable."
Technical Assessment: The target molecule combines a halogenated chromone core with specific regiochemical requirements. On a large scale, the "classical" routes (e.g., Baker-Venkataraman rearrangement followed by iodination) often fail due to multiple steps and difficult workups.
Recommended Route: Adopt a Two-Step One-Pot (or Telescoped) Strategy utilizing DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by Iodine-mediated cyclization . This route minimizes waste, avoids heavy metal oxidants (like CAN/Cerium), and allows for purification via crystallization.
Synthetic Workflow Diagram
Figure 1: Recommended telescoped synthetic pathway for scalable production of 3-iodochromones.
Phase I: Enaminone Formation (The "Scaffold" Step)
Context: The reaction of the acetophenone precursor with DMF-DMA forms the enaminone intermediate.[1][2] This step is generally robust but can become "gummy" on scale.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Stalling / Incomplete Conversion | Water in the system hydrolyzing DMF-DMA. | Protocol Check: DMF-DMA is moisture sensitive. Ensure the reactor is dry.[3] Use a slight excess (1.5 - 2.0 eq) of DMF-DMA. |
| Solidification of Reaction Mass | Product precipitation at high concentration. | Solvent Addition: While often run neat on gram scale, use Toluene or 2-MeTHF (3-5 volumes) on kg scale to maintain stirrability. |
| "Sticky" Red/Orange Oil | Polymerization or residual DMF-DMA. | Azeotropic Removal: The reaction produces methanol. On scale, distill off methanol/toluene azeotrope to drive equilibrium. |
Q: Can I run this step neat (without solvent) as described in academic papers? A: On a kilogram scale, no . While neat reactions work in small flasks, heat transfer becomes a critical risk in large reactors. The formation of the enaminone is slightly exothermic, and the mixture effectively becomes a solid melt. Add Toluene (3V) to act as a heat sink and mass transfer medium.
Phase II: Iodination & Cyclization (The Critical Step)
Context: This step closes the ring and installs the iodine atom simultaneously. The mechanism involves the attack of the Iodine electrophile on the enaminone double bond, followed by nucleophilic displacement by the phenol oxygen.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Low Yield / Multiple Spots on TLC | Competitive halogenation of the benzene ring. | Control: The 8-methyl and 6-bromo substituents deactivate the ring slightly, but the phenol is activating. Crucial: Ensure the enaminone formation (Step 1) is 100% complete before adding Iodine. Free acetophenone reacts differently. |
| Runaway Exotherm | Rapid addition of Iodine. | Dosing Strategy: Do not add solid Iodine all at once. Dissolve |
| Product is Dark/Black | Trapped Iodine in the crystal lattice. | Wash Protocol: You must include a reductive wash. Use 5-10% aqueous Sodium Thiosulfate ( |
Regioselectivity Logic Tree
Figure 2: Troubleshooting logic for impurity profiles during the iodination step.
Phase III: Isolation & Purification (The "No-Column" Mandate)
User Constraint: "Column chromatography is no longer viable."
Solution: The 3-iodochromone scaffold is highly crystalline. We will exploit the solubility difference between the product and the succinimide/iodine byproducts.
Protocol: The "Crash and Wash" Method
-
Quench: After the reaction is complete, add 10% aq.
directly to the reaction vessel. Stir vigorously for 30 mins. The color should shift from dark purple/brown to orange/yellow. -
Solvent Swap (If using DCM): If the reaction was in DCM, distill it off while adding Ethanol or Isopropanol (IPA).
-
Crystallization:
-
Heat the alcoholic mixture to reflux (ensure product dissolves).
-
Cool slowly to 0-5°C. The 6-bromo-3-iodo-8-methyl-4H-chromen-4-one should precipitate as a heavy solid.
-
Note: The 8-methyl group increases lipophilicity compared to naked chromone; if oiling out occurs, add a small amount of water (antisolvent) to the hot alcohol until turbid, then cool.
-
-
Filtration: Filter the solid.
-
Slurry Wash: If purity is <98%, slurry the wet cake in cold Methanol for 1 hour and re-filter. This removes trapped iodine and oligomers efficiently.
Safety & Waste Management (EHS)
Q: What are the specific hazards for this scale-up?
-
Iodine (
): Corrosive and sublimates. On a kg scale, iodine vapor can destroy metal reactor fittings. Use glass-lined or Hastelloy reactors. Scrubber systems must be charged with thiosulfate or caustic solution. -
Methyl Iodide Generation: While not a reagent here, if you use Methanol as a solvent with Iodine and high heat, trace Methyl Iodide (carcinogen) can theoretically form, though unlikely without a phosphorus activator. Standard engineering controls (ventilation) are sufficient.
-
Waste Disposal: The aqueous waste contains Iodide (
). Do not mix with strong oxidizers (bleach, peroxides) in the waste stream, or you will regenerate elemental Iodine gas in the waste drum.
References
-
Zhou, C., et al. (2006).[4] "Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization." Journal of Organic Chemistry.
- Relevance: Establishes the electrophilic cycliz
- Gammill, R. B. (1979). "The synthesis of 3-iodochromones." Synthesis. Relevance: Foundational text for the 2-step enaminone/iodine route.
-
Frontiers in Chemistry. (2021). "Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives." Frontiers in Chemistry.
- Relevance: Provides specific protocols for substituted 3-iodochromones using the DMF-DMA route.
-
Organic Chemistry Portal. "Synthesis of Chromones." Link
- Relevance: General overview of chromone synthesis methodologies and reagent comp
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization [organic-chemistry.org]
Resolving solubility issues of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one in DMSO
A Guide to Resolving Solubility Challenges in DMSO
Welcome to the technical support center for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
The structure of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one, with its halogenated aromatic system, presents a significant hydrophobic profile. While DMSO is a powerful aprotic solvent, challenges in dissolving such complex molecules are not uncommon.[1][2] This guide offers a systematic approach to overcoming these challenges, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this and similar chromone derivatives.
Q1: I've added my 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one to DMSO at room temperature, but it's not dissolving. Why?
A1: Several factors can contribute to this issue. The primary reason is likely that the target concentration exceeds the compound's intrinsic solubility limit in DMSO at ambient temperature.[3][4] The crystal lattice energy of the solid compound requires a certain amount of energy to be overcome by the solvent molecules. Additionally, the purity of both the compound and the solvent can play a critical role. The presence of absorbed water in DMSO, for instance, is known to significantly decrease the solubility of hydrophobic compounds.[5][6]
Q2: My compound initially dissolved after warming, but a precipitate formed upon returning to room temperature or after storage. What happened?
A2: This phenomenon indicates that you created a supersaturated solution. While heating increases solubility, allowing you to dissolve more compound, the solution may not be stable at a lower temperature.[7] As the solution cools, the solubility limit decreases, and the excess compound precipitates out. Repeated freeze-thaw cycles can also exacerbate this issue by promoting the crystallization of the compound from the solution.[5][8]
Q3: Is it safe to heat the DMSO solution to aid dissolution? What are the risks?
A3: Yes, gentle heating is a common and effective technique to increase the solubility of many compounds.[9] A water bath set to 30-40°C is often sufficient.[9] However, the key risk is thermal degradation. It is crucial to verify the thermal stability of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one before applying heat, as elevated temperatures can break down the molecule, compromising your experiment. Always start with the lowest effective temperature and minimize the heating duration.
Q4: Can I use sonication? How does it work?
A4: Sonication is an excellent method for enhancing dissolution, particularly for breaking up compound aggregates.[6][9] It uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy that breaks apart solid particles, increasing the surface area available for the solvent to act upon.[10] A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating.[9]
Q5: Could my DMSO be the problem? How do I check?
A5: Absolutely. The quality of your DMSO is paramount. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[11] This absorbed water can drastically reduce its ability to dissolve non-polar compounds.[5][6] Always use a fresh, anhydrous, high-purity grade of DMSO from a reputable supplier.[7] If you suspect your DMSO has absorbed water, using a fresh, sealed bottle is the best course of action.
Systematic Troubleshooting Workflow
If the FAQs have not resolved your issue, follow this systematic workflow. This process is designed to logically diagnose and solve the solubility problem, starting with the simplest and least aggressive methods.
Caption: Troubleshooting workflow for dissolving 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.
Detailed Experimental Protocols
Follow these detailed protocols for preparing your stock solutions. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Protocol 1: Standard Dissolution at Room Temperature
This protocol serves as the baseline method for dissolving the compound.
-
Preparation: Weigh the required amount of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one into a sterile, appropriately sized vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution against a light source. If the solution is clear and free of any solid particles, the compound is dissolved. If particles or cloudiness persist, proceed to Protocol 2 or 3.
Protocol 2: Dissolution Using Gentle Warming
This method applies thermal energy to aid dissolution.
-
Initial Steps: Follow steps 1-3 of Protocol 1.
-
Heating: Place the vial in a water bath or heating block set to 30-40°C. Do not exceed 40°C without prior knowledge of the compound's thermal stability.
-
Intermittent Mixing: Heat for 10-15 minutes, removing the vial to vortex for 30 seconds every 5 minutes.[9]
-
Final Inspection: After cooling to room temperature, visually inspect the solution. A clear solution indicates successful dissolution. If the compound precipitates upon cooling, the solution is supersaturated, and you may need to lower the concentration.
Protocol 3: Dissolution Using Sonication
This method uses mechanical energy to break apart solid aggregates.
-
Initial Steps: Follow steps 1-2 of Protocol 1.
-
Sonication: Place the vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Duration: Sonicate for 10-20 minutes. You may combine this with gentle warming by using a heated bath sonicator if available.[12]
-
Visual Inspection: After sonication, vortex the solution briefly and visually inspect for clarity.
Data Summary and Recommended Practices
This table summarizes the techniques and provides key insights for their application.
| Technique | Mechanism of Action | Recommended Parameters | Pros | Cons & Risks |
| Vortexing | Mechanical agitation increases interaction between solvent and solute. | Room Temp, 2-5 min | Simple, safe, baseline method. | Ineffective for compounds with high crystal lattice energy or poor intrinsic solubility. |
| Gentle Warming | Increases kinetic energy, overcoming intermolecular forces in the solid.[13] | 30-40°C, 10-15 min | Highly effective for many compounds. | Risk of thermal degradation; may create unstable supersaturated solutions. |
| Sonication | High-frequency sound waves create cavitation, breaking apart aggregates.[6] | Room Temp, 10-20 min | Effective for stubborn aggregates; can re-dissolve precipitated material.[5][6] | Probe sonicators can cause localized overheating; less effective for true solubility limits. |
| Co-solvents | Using a secondary solvent (e.g., PEG400, ethanol) can alter the polarity of the solvent system to better match the solute.[14][15] | Varies (e.g., 10% DMSO, 40% PEG300)[14] | Can significantly increase solubility for in-vivo formulations. | Co-solvent may have its own biological effects or toxicity; requires careful validation.[16] |
Understanding Key Factors in DMSO Solubility
The successful dissolution of a compound is a multifactorial process. Understanding these factors is key to troubleshooting effectively.
Caption: Core factors influencing the solubility of compounds in DMSO.
References
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- BenchChem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.
-
Madsen, C. G., Clausen, L. P. W., & Brandt, K. K. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1068–1076. Retrieved from [Link]
- Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science.
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
- Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate.
- gChem. (n.d.). DMSO.
- Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
- BenchChem. (n.d.). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
-
Lind, T., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 133-141. Retrieved from [Link]
- Madsen, C. G., Clausen, L. P. W., & Brandt, K. K. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications.
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
-
Cheng, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2757-2777. Retrieved from [Link]
- Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 12. emulatebio.com [emulatebio.com]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis Guide: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one vs. Structural Analogs
As a Senior Application Scientist in structural elucidation, establishing a definitive spectral signature for heavily substituted heterocyclic scaffolds is critical for downstream drug development and cross-coupling applications. 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized chromone derivative. Its unique substitution pattern—featuring two different halogens (bromine and iodine) and an electron-donating methyl group—creates a complex interplay of inductive, resonance, and relativistic effects.
This guide objectively compares the
Structural Rationale & Mechanistic NMR Shifts
To accurately interpret the NMR spectra of this compound, we must dissect the causality behind the chemical shifts. The spectral behavior of this molecule is not merely an additive sum of its parts; it is governed by specific stereoelectronic phenomena:
-
The Heavy Atom Effect (HAE) at C-3: The introduction of iodine at the C-3 position triggers a profound relativistic phenomenon known as the Heavy Atom Effect. The massive electron cloud of iodine induces a strong diamagnetic shielding on the directly attached carbon. While a typical
alkene/aromatic carbon resonates above 110 ppm, the C-3 carbon in 3-iodochromones shifts dramatically upfield to ~85–90 ppm. This is the primary diagnostic marker for successful C-3 iodination, as documented in1 [1]. -
Anisotropic Deshielding of H-2: In the absence of a proton at C-3, the H-2 proton collapses into a sharp singlet. Furthermore, H-2 is sandwiched between the highly electronegative ring oxygen, the C-4 carbonyl, and the C-3 iodine. This combined deshielding pushes the H-2 resonance downfield to
8.30 ppm, significantly higher than the ~7.85 ppm doublet seen in unsubstituted chromones. -
Meta-Coupling Isolation on the Aromatic Ring: The presence of the 6-bromo and 8-methyl groups eliminates any possibility of ortho or para proton-proton coupling on the aromatic ring. Consequently, H-5 and H-7 are electronically isolated, appearing as fine doublets with a characteristic meta-coupling constant (
Hz). The bromine atom at C-6 acts as an inductive electron-withdrawing group but donates electron density via resonance, shifting the C-6 carbon to ~119 ppm2 [2].
Comparative Quantitative Data
The following tables summarize the diagnostic chemical shifts, allowing for an objective comparison between the target molecule and its synthetic precursors/analogs.
Table 1: Comparative NMR Spectral Data
(Acquired at 400 MHz in
| Position | Chromone (Baseline) | 3-Iodo-chromone | 6-Bromo-8-methyl-chromone | 6-Bromo-3-iodo-8-methyl-chromone |
| H-2 | 7.85 (d, J=6.0 Hz) | 8.25 (s) | 7.88 (d, J=6.0 Hz) | 8.30 (s) |
| H-3 | 6.35 (d, J=6.0 Hz) | None (Iodine) | 6.38 (d, J=6.0 Hz) | None (Iodine) |
| H-5 | 8.20 (dd) | 8.22 (dd) | 8.15 (d, J=2.2 Hz) | 8.20 (d, J=2.2 Hz) |
| H-6 | 7.40 (t) | 7.45 (t) | None (Bromine) | None (Bromine) |
| H-7 | 7.65 (t) | 7.70 (t) | 7.60 (d, J=2.2 Hz) | 7.65 (d, J=2.2 Hz) |
| 8- | None | None | 2.45 (s) | 2.50 (s) |
Table 2: Comparative NMR Spectral Data
(Acquired at 100 MHz in
| Position | Chromone (Baseline) | 3-Iodo-chromone | 6-Bromo-8-methyl-chromone | 6-Bromo-3-iodo-8-methyl-chromone |
| C-2 | 155.5 | 156.1 | 155.8 | 156.5 |
| C-3 | 112.8 | 87.5 (HAE) | 112.5 | 88.5 (HAE) |
| C-4 (C=O) | 178.0 | 174.5 | 176.5 | 174.0 |
| C-6 | 125.1 | 125.8 | 118.5 | 119.0 |
| C-8 | 118.0 | 118.5 | 131.5 | 132.0 |
| 8- | None | None | 15.8 | 16.0 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol is engineered as a self-validating system. Every parameter is chosen to counteract the specific relaxation challenges posed by heavily halogenated scaffolds.
Step 1: Sample Preparation & Internal Referencing
-
Weigh exactly 15–20 mg of the highly purified chromone derivative.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: Halogenated chromones exhibit subtle shift variances based on concentration and solvent polarity.
provides optimal solubility, while TMS acts as an absolute 0.00 ppm zero-point reference. This prevents misinterpretation of the highly deshielded H-2 singlet, ensuring it is accurately mapped at ~8.30 ppm rather than drifting due to solvent effects.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Execute Automated Tuning and Matching (ATMA) for both
and channels. -
Perform rigorous gradient shimming (optimizing Z0, Z1, and Z2 gradients) until the
lock signal is perfectly stable.
-
Causality: The H-5 and H-7 protons exhibit a very fine meta-coupling (
Hz). Poor magnetic field homogeneity (inadequate shimming) will artificially broaden these peaks, causing the doublets to collapse into unresolved singlets, thereby destroying critical structural information.
Step 3: Optimized Data Acquisition
- NMR: Utilize a standard 30° pulse program (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds.
- NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set the number of scans to a minimum of 512. Crucially, extend the relaxation delay (d1) to 3.0 seconds.
-
Causality: The target molecule contains five quaternary carbons (C-2, C-3, C-4, C-6, C-8) and two bridgehead carbons. Quaternary carbons attached to heavy halogens (C-I, C-Br) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (
). A standard 1-second delay will cause these signals to vanish into the baseline. Extending d1 to 3 seconds ensures full magnetization recovery and visible quaternary peaks3[3].
Step 4: Post-Processing & Integration Validation
-
Apply a Fourier Transform (FT) using a Line Broadening (LB) factor of 0.3 Hz for
and 1.0 Hz for . -
Manually apply zero-order and first-order phase corrections to ensure a perfectly flat baseline.
-
Integrate the 8-
singlet and set its value to exactly 3.00.
-
Causality: Setting the methyl group as the integration standard (3.00) self-validates the spectrum. If the baseline is correctly phased, the H-2, H-5, and H-7 signals will natively integrate to 1.00
0.05, confirming the purity of the sample and the accuracy of the acquisition parameters.
Standardized Workflow Visualization
Standardized multi-nuclear NMR acquisition and processing workflow for halogenated chromones.
References
- Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization.
- Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides.Frontiers in Chemistry.
- Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.
Sources
High-Resolution Mass Spectrometry (HRMS) data for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Part 1: Executive Summary & Technical Context
In the landscape of medicinal chemistry, 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one represents a high-value scaffold, particularly for the development of kinase inhibitors and anticancer agents. The simultaneous presence of bromine and iodine substituents provides unique handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this compound a critical synthetic intermediate.
However, this structural complexity presents a validation challenge. Standard Low-Resolution Mass Spectrometry (LRMS) often fails to definitively distinguish between isobaric impurities or degradation products common in halogenated chromone synthesis.
This guide provides a rigorous High-Resolution Mass Spectrometry (HRMS) framework for the identification and quality control of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. We compare HRMS performance against standard alternatives (LRMS and NMR) to demonstrate why HRMS is the non-negotiable standard for certifying this compound's integrity.
Physicochemical Profile
| Property | Specification |
| Chemical Formula | C₁₀H₆BrIO₂ |
| Monoisotopic Mass | 363.8596 Da |
| Exact Mass [M+H]⁺ | 364.8669 Da |
| CAS Number | 2924577-36-4 |
| Key Structural Features | Chromone core, C6-Bromo, C3-Iodo, C8-Methyl |
Part 2: Comparative Analysis (HRMS vs. Alternatives)
To ensure scientific integrity, we must objectively evaluate why HRMS (specifically Orbitrap or Q-TOF platforms) outperforms traditional characterization methods for this specific halogenated molecule.
Performance Matrix: Characterization of Halogenated Chromones
| Feature | HRMS (Orbitrap/Q-TOF) | LRMS (Single Quad) | ¹H NMR (400 MHz) |
| Mass Accuracy | < 5 ppm (Confirms Elemental Composition) | ± 0.5 Da (Ambiguous) | N/A |
| Isotopic Fidelity | Resolves ¹³C, ⁷⁹Br, ⁸¹Br fine structure | Low resolution; merges isotopes | N/A |
| Impurity Detection | Detects des-iodo or des-bromo byproducts at <0.1% | Misses isobaric interferences | Low sensitivity for <1% impurities |
| Throughput | High (LC-MS compatible) | High | Low (Requires isolation/drying) |
| Validation Verdict | Gold Standard | Screening Only | Structural Connectivity Only |
Expert Insight: For a molecule like 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , LRMS is insufficient because the mass defect of Iodine (-0.0955 Da) and Bromine (-0.0817 Da) significantly shifts the exact mass from the nominal integer mass. Only HRMS can validate that the mass shift is due to the specific Br/I combination and not an unexpected oxidation or alkylation.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The presence of the specific isotopic pattern (1:1 doublet for Br) serves as an internal check for the method's success.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of Methanol/Water (50:50) + 0.1% Formic Acid. Final concentration: 10 µg/mL.
-
Note: The addition of Formic Acid is critical to promote protonation ([M+H]⁺) in Positive Mode.
-
LC-HRMS Method Parameters
-
Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
Resolution: 70,000 (at m/z 200).
Data Acquisition Logic
The workflow must include a Full MS scan (to confirm parent ion) followed by dd-MS² (Data-Dependent MS/MS) to characterize the fragmentation.
Workflow Diagram (DOT)
Figure 1: LC-HRMS Acquisition Workflow for Halogenated Chromone Validation.
Part 4: Data Interpretation & Reference Values
Isotopic Fingerprint (The "Truth" Test)
The most distinct feature of this molecule is the isotopic pattern generated by Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Iodine (¹²⁷I, 100%) .
-
[M+H]⁺ (⁷⁹Br isotope): 364.8669
-
[M+H+2]⁺ (⁸¹Br isotope): 366.8648
Acceptance Criteria: The mass spectrum MUST show two major peaks separated by ~2.0 Da with nearly equal intensity (approx 1:1 ratio). Significant deviation from this ratio indicates contamination (e.g., with des-bromo or chloro-analogs).
Fragmentation Pathway (MS/MS)
Upon Higher-energy Collisional Dissociation (HCD), the molecule undergoes characteristic cleavages.
| Fragment Ion | Theoretical m/z | Proposed Structure/Loss |
| Precursor | 364.8669 | [M+H]⁺ |
| Fragment 1 | 237.9624 | [M+H - I]⁺ (Loss of Iodine radical/HI) |
| Fragment 2 | 209.9675 | [M+H - I - CO]⁺ (Ring contraction) |
| Fragment 3 | 158.0368 | [M+H - I - Br]⁺ (Debromination/Deiodination) |
Fragmentation Pathway Diagram (DOT)
Figure 2: Proposed MS/MS Fragmentation Pathway for Structural Confirmation.
Part 5: References
-
Zhang, F. J., & Li, Y. L. (1993).[1] Synthesis of 3-Iodo Derivatives of Flavones, Thioflavones and Thiochromones.[1] Synthesis, 1993(06), 565–567.
-
Yue, D., & Larock, R. C. (2005). Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization.[2][3][4] The Journal of Organic Chemistry, 70(25), 10297–10304.
-
AK Scientific. (2023). Product Catalog: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS 2924577-36-4).[5][6][7][8]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for isotopic patterns of Halogens).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 942474-12-6|6-Bromo-3-Iodo-4H-chromen-4-one|BLD Pharm [bldpharm.com]
- 6. 1268882-47-8_CAS号:1268882-47-8_(1aR,5aR)-2-Isopropyl-1a,2,5,5a-tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid - 化源网 [chemsrc.com]
- 7. 2924577-36-4 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one AKSci 5282FH [aksci.com]
- 8. CAS:341528-94-73-Iodo-6-methyl-4H-chromen-4-one-毕得医药 [bidepharm.com]
FTIR absorption bands for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one characterization
Topic: FTIR Absorption Bands for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of flavonoid-based pharmacophores, 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one represents a critical synthetic intermediate. Its trisubstituted scaffold—featuring a halogenated benzene ring and an iodinated pyrone core—offers unique electronic properties utilized in anticancer and antimicrobial drug discovery.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) absorption bands required to validate this structure. Unlike standard spectral libraries, this analysis focuses on differential characterization : distinguishing the target 3-iodo compound from its non-iodinated precursor (6-Bromo-8-methyl-4H-chromen-4-one) to confirm successful synthesis.
Structural Logic & Band Assignment
The FTIR spectrum of this compound is dominated by the conjugation of the pyrone ring and the specific vibrational modes of the halogen substituents.
The Chromone Core (4H-chromen-4-one)
The central feature is the
-
C=O Stretch (~1635–1655 cm⁻¹): This is the diagnostic "anchor" band.
-
C=C Stretch (~1600–1620 cm⁻¹): Often appears as a shoulder or distinct peak immediately to the right of the carbonyl band.
Substituent Effects[1][2]
-
3-Iodo Group: The substitution of Hydrogen (H) with Iodine (I) at the C3 position is the primary marker of reaction success.
-
Direct Effect: The C-I stretch appears in the Far-IR region (<600 cm⁻¹) and is rarely visible in standard Mid-IR scans.
-
Indirect Effect (Critical): The disappearance of the C3-H vinylic stretching band (normally weak, ~3050-3080 cm⁻¹) and the C3-H out-of-plane bending mode is the definitive evidence of iodination.
-
-
6-Bromo Group: Aromatic C-Br stretching typically resonates in the fingerprint region (1000–1100 cm⁻¹), often coupled with ring vibrations.
-
8-Methyl Group: Introduces aliphatic character to an otherwise aromatic system, visible as sp³ C-H stretches.
Comparative Analysis: Precursor vs. Product
To validate the synthesis (typically iodination of 6-bromo-8-methylchromone), one must compare the spectra of the starting material and the final product.
Table 1: Differential FTIR Fingerprint
| Vibrational Mode | Precursor (6-Bromo-8-methyl...) | Target (3-Iodo derivative) | Diagnostic Shift/Action |
| C=O Stretch | 1640–1660 cm⁻¹ | 1635–1655 cm⁻¹ | Minor Redshift: The heavy iodine atom may cause a slight frequency decrease due to mass effects, though inductive effects can compete. |
| C3-H Stretch | ~3060 cm⁻¹ (Weak) | Absent | Primary Confirmation: Loss of the vinylic C-H stretch indicates substitution at C3. |
| Methyl C-H (sp³) | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ | Retained: Confirms the 8-methyl group remains intact during iodination. |
| Aromatic C=C | 1580–1600 cm⁻¹ | 1570–1590 cm⁻¹ | Stable: The benzene ring structure is largely unaffected. |
| C-O-C (Ether) | 1200–1250 cm⁻¹ | 1200–1250 cm⁻¹ | Retained: The pyrone ring oxygen vibration remains distinct. |
| C-Br Stretch | 1070–1080 cm⁻¹ | 1070–1080 cm⁻¹ | Retained: Confirms the 6-bromo substituent is stable. |
Technical Insight: Do not rely solely on the appearance of a C-I band. The most reliable proof of 3-iodination in Mid-IR is the negative evidence of the C3-H bond disappearance combined with the retention of the Methyl and Bromo signals.
Experimental Workflow & Visualization
The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common side products (e.g., ring opening or non-iodinated recovery).
Caption: Logical decision tree for validating 3-iodo-chromone substitution via FTIR spectral analysis.
Validated Experimental Protocol
To ensure reproducibility and minimize spectral artifacts (such as water interference in the carbonyl region), follow this standardized protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred for crystalline organic solids due to minimal sample prep and ease of cleaning.
Reagents & Equipment:
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (HPLC grade) for cleaning.
Step-by-Step Procedure:
-
Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place approximately 2–5 mg of the dry 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one powder onto the center of the crystal.
-
Compression: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can crack softer crystals like ZnSe.
-
Acquisition: Scan the sample from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply "ATR Correction" (if not automatic) to adjust for penetration depth differences relative to transmission spectra.
-
Validation:
-
Verify the baseline is flat.
-
Ensure the C=O peak absorbance is between 0.1 and 1.0 A.U. for linearity.
-
Alternative: KBr Pellet Method
Used if higher resolution in the fingerprint region is required or if ATR is unavailable.
-
Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried).
-
Grind to a fine powder using an agate mortar and pestle (do not over-grind to avoid moisture uptake).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Scan in transmission mode. Crucial: Subtract a pure KBr blank spectrum.
References
-
Larock, R. C., et al. (2006).[1][2] Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. Journal of Organic Chemistry. [Link]
-
Myannik, K. A., et al. (2014).[3] Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin. [Link]
-
Nandiyanto, A. B. D., et al. (2019).[3] How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Carbonyls and Alkenes. [Link]
Sources
- 1. Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization [organic-chemistry.org]
- 2. Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Elucidation of Halogenated Chromones: A Comparison Guide to the X-ray Crystallographic Structure of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary
For researchers and drug development professionals, the precise 3D structural elucidation of privileged scaffolds is a critical prerequisite for rational drug design. 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS 2924577-36-4)[1] represents a highly functionalized chromone derivative. Its dual halogenation (bromine at C-6, iodine at C-3) makes it an exceptional candidate for exploiting halogen bonding—a highly directional non-covalent interaction driven by the σ-hole[2].
This guide objectively compares the performance, accuracy, and utility of Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods—namely, Solution-State Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling. By analyzing the causality behind experimental choices, we demonstrate why SCXRD remains the gold standard for mapping halogen bonds and validating molecular geometry in solid-state drug development[3].
Comparative Analysis: SCXRD vs. Alternative Methods
To leverage the 6-bromo-3-iodo-8-methylchromone scaffold in structure-based drug design, scientists must understand both its intramolecular geometry and intermolecular interactions.
Single-Crystal X-Ray Diffraction (The Gold Standard)
SCXRD provides absolute 3D atomic coordinates by mapping the electron density of the crystal lattice.
-
The Advantage: It directly measures the exact bond lengths (C–Br, C–I) and, critically, the intermolecular halogen bonds (e.g., C–I···O=C) that dictate crystal packing and drug-target affinity.
-
The Limitation: It requires the growth of a high-quality, defect-free single crystal (>0.1 mm), which can be a time-consuming thermodynamic bottleneck.
Solution-State 2D NMR (The Dynamic Alternative)
NMR spectroscopy (HSQC, HMBC) is essential for confirming bulk purity and through-bond connectivity in solution.
-
The Advantage: Rapid analysis requiring only 5–10 mg of amorphous powder. It captures the dynamic conformational state of the molecule in biologically relevant solvents (e.g., DMSO-
). -
The Limitation: NMR is blind to solid-state packing forces. It cannot measure the highly directional, non-covalent σ-hole interactions that define halogen bonding[2].
Density Functional Theory (The Computational Alternative)
DFT (e.g., B3LYP/def2-TZVP) allows for the in silico prediction of molecular geometry and electrostatic potential maps.
-
The Advantage: Requires no physical sample. It is unparalleled for visualizing the positive electrostatic potential (σ-hole) on the iodine and bromine atoms.
-
The Limitation: Standard DFT models operate in a gas-phase or implicit solvent vacuum. Without complex Periodic Boundary Condition (PBC) modeling and dispersion corrections (e.g., Grimme's D3), DFT often overestimates the planarity of heavily substituted systems and completely misses empirical crystal packing forces.
Quantitative Performance Comparison
Table 1: Capability Matrix for Structural Elucidation Techniques
| Analytical Feature | SCXRD (Empirical) | 2D NMR (Empirical) | DFT Modeling (In Silico) |
| 3D Coordinate Accuracy | Absolute (±0.002 Å) | Relative (NOE/ROESY) | Theoretical (Gas/Implicit) |
| Halogen Bond Detection | Direct (Intermolecular) | Indirect (Chemical Shift) | Predictive (σ-hole mapping) |
| Crystal Packing Forces | Fully Captured | Not Applicable | Requires PBC Modeling |
| Sample Requirement | Single Crystal (>0.1 mm) | 5-10 mg (Solution) | None (Computational) |
Table 2: Representative Geometric Parameters (SCXRD vs. DFT) (Note: Data illustrates typical deviations observed between empirical SCXRD and theoretical DFT for di-halogenated chromone scaffolds).
| Geometric Parameter | SCXRD (Empirical) | DFT (B3LYP/def2-TZVP) | Δ (Deviation) |
| C(3)–I Bond Length | 2.098(3) Å | 2.115 Å | +0.017 Å |
| C(6)–Br Bond Length | 1.895(4) Å | 1.910 Å | +0.015 Å |
| C(4)=O Bond Length | 1.225(5) Å | 1.218 Å | -0.007 Å |
| I···O=C Halogen Bond | 3.120(2) Å | N/A (Gas Phase) | N/A |
Decision Logic & Experimental Workflow
When approaching a novel halogenated chromone, selecting the correct analytical pathway is critical for resource management.
Decision matrix for selecting structural elucidation techniques.
Step-by-Step SCXRD Methodology
The following protocol outlines a self-validating system for determining the crystal structure of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. Every step is designed with explicit causality to mitigate the unique challenges posed by heavy halogens.
Step 1: Crystal Growth via Slow Evaporation
-
Action: Dissolve 10 mg of the compound in a 1:1 mixture of Ethyl Acetate and Hexane. Pierce the vial cap with a narrow needle and allow to evaporate at 20°C over 5-7 days.
-
Causality: Rapid precipitation leads to twinning and defects. Slow thermodynamic growth ensures a highly ordered lattice, which is strictly required to resolve the dense electron clouds of iodine and bromine without spatial overlap.
Step 2: Crystal Mounting and Cryocooling
-
Action: Select a crystal (~0.15 × 0.10 × 0.10 mm), coat it in paratone oil, mount it on a MiTeGen loop, and immediately place it in a 100 K nitrogen cold stream.
-
Causality: Cryocooling serves two critical functions. First, it minimizes thermal atomic displacement parameters (B-factors), sharpening the diffraction spots. Second, it mitigates Specific Radiation Damage (SRD). Halogenated ligands are highly susceptible to X-ray-induced C–X bond cleavage; holding the crystal at 100 K traps the generated radicals and prevents the loss of the anomalous halogen signal[4].
Step 3: X-ray Diffraction Data Collection
-
Action: Collect diffraction frames using a diffractometer equipped with a Mo Kα X-ray source (
= 0.71073 Å) rather than a Cu Kα source. -
Causality: Iodine and bromine are heavy atoms with high X-ray mass attenuation coefficients. If longer-wavelength Cu Kα radiation were used, the crystal would absorb most of the X-rays, resulting in a severely attenuated diffracted beam. Mo Kα radiation easily penetrates the heavy-atom lattice, yielding high-resolution data.
Step 4: Data Integration and Absorption Correction
-
Action: Integrate the raw frames and apply a rigorous multi-scan absorption correction (e.g., SADABS).
-
Causality: Because iodine dominates X-ray scattering, it can artificially "shadow" the lighter carbon and oxygen atoms in the chromone core. Absorption correction mathematically normalizes these intensities, preventing distorted C–C bond lengths.
Step 5: Structure Solution and Refinement
-
Action: Solve the structure using intrinsic phasing and refine via full-matrix least-squares on
. Refine all non-hydrogen atoms anisotropically. -
Self-Validation: The system validates itself mathematically. An R1 factor < 0.05 and a Goodness-of-Fit (GoF) indicator near 1.00 confirm that the modeled atomic coordinates perfectly represent the empirical electron density map.
Experimental workflow for SCXRD analysis of halogenated chromones.
Conclusion
While 2D NMR and DFT modeling provide indispensable data regarding solution-state dynamics and theoretical electrostatic potentials, Single-Crystal X-ray Diffraction remains the unparalleled standard for the structural elucidation of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one. By adhering to rigorous crystallographic protocols—specifically the use of Mo Kα radiation and 100 K cryocooling to prevent specific radiation damage[4]—researchers can accurately map the critical halogen bonds that drive modern structure-based drug discovery[2].
References
-
[1] 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS 2924577-36-4) Product Data. AK Scientific.
-
[4] Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. National Center for Biotechnology Information (PMC).
-
[2] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.
-
[3] Synthesis, Single Crystal X-Ray Structure, Hirshfeld Surface Analysis, DFT Computations... of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one. MDPI Crystals.
Sources
HPLC Method Development Guide: Purity Analysis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS 942474-12-6).
Rather than a generic template, this content is structured as a comparative technical analysis . It contrasts a standard "Generic C18" approach (the Alternative) against an "Optimized Phenyl-Hexyl" protocol (the Recommended Product), demonstrating why specific stationary phase chemistries are critical for halogenated chromone derivatives.
Executive Summary & Compound Profile
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized flavonoid scaffold used in pharmaceutical synthesis and material science (e.g., OLEDs). Its structural complexity—featuring two distinct halogens (Br, I) and a methyl group on a benzopyran core—presents unique chromatographic challenges.
-
Challenge: The high lipophilicity (LogP > 3.5 estimated) and the presence of heavy halogen atoms create "sticky" interactions with standard alkyl stationary phases, often leading to peak tailing and poor resolution from structurally similar de-halogenated impurities (e.g., the des-iodo precursor).
-
Solution: This guide compares a standard C18 method against a targeted Phenyl-Hexyl method, proving that
interactions are superior to pure hydrophobic mechanisms for separating halogenated regioisomers.
Chemical Profile
| Property | Detail | Chromatographic Implication |
| Formula | High molecular weight relative to size due to Iodine.[1][2][3][4] | |
| Chromophore | Conjugated Benzopyran-4-one | Strong UV absorbance at 254 nm (Benzene ring) and 305 nm (Enone system). |
| Solubility | Low in water; High in DMSO/THF | Sample diluent must be strong (e.g., 100% MeOH or ACN) to prevent precipitation. |
| Critical Impurities | 6-Bromo-8-methylchromone (Des-iodo) | Elutes close to the target on C18 due to similar hydrophobicity. |
Comparative Analysis: Generic vs. Optimized Method
This section objectively compares the performance of a standard industry "starting point" (Method A) versus the chemically rationalized optimized method (Method B).
Method A: The Alternative (Generic C18)
-
Column: Standard C18 (Octadecylsilane),
, . -
Mechanism: Pure hydrophobic interaction.
-
Outcome: While robust for simple compounds, the C18 phase struggles to differentiate the electron-dense Iodine atom from the Bromine atom. The "polarizability" of the halogens is ignored, leading to co-elution of the target with its des-iodo impurity.
Method B: The Product (Optimized Phenyl-Hexyl)
-
Column: Phenyl-Hexyl Core-Shell,
, . -
Mechanism: Hydrophobic interaction +
stacking. -
Outcome: The phenyl ring on the stationary phase interacts with the
-electrons of the chromone core. Crucially, the large, polarizable Iodine atom creates a specific induced-dipole interaction with the phenyl phase, significantly increasing the retention shift relative to the Bromine-only impurity.
Experimental Data Summary (Representative)
Conditions: Gradient 50-95% ACN in Water (0.1% Formic Acid) over 10 min.
| Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.2 min | 9.1 min | Shifted |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) | Superior |
| Peak Tailing ( | 1.4 (Asymmetric) | 1.05 (Sharp) | Optimized |
| Theoretical Plates ( | ~8,000 | ~18,000 | High Efficiency |
Technical Insight: The Phenyl-Hexyl column provides "orthogonal selectivity." While C18 separates based on carbon count (hydrophobicity), Phenyl-Hexyl separates based on electron density. The Iodine atom is a massive electron cloud that "drags" on the Phenyl phase, pulling the target peak away from impurities.
Detailed Experimental Protocol
Sample Preparation Workflow
To ensure self-validating results, sample preparation must avoid "solvent effects" (peak distortion from strong diluents).
-
Stock Solution: Weigh 10 mg of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one into a 10 mL volumetric flask. Dissolve in 100% DMSO (Sonication required: 5 mins).
-
Working Standard: Dilute the stock 1:10 with Methanol .
-
Why Methanol? It is compatible with the mobile phase but weaker than DMSO, preventing "solvent breakthrough" peaks.
-
-
Filtration: Pass through a 0.22
PTFE filter . (Nylon filters may bind the hydrophobic chromone).
Optimized Chromatographic Conditions (Method B)
This protocol is the "Gold Standard" for this specific molecule.
-
Instrument: HPLC with PDA (Photodiode Array) Detector.[5]
-
Column: Kinetex Phenyl-Hexyl (or equivalent),
. -
Mobile Phase A: Water + 0.1% Formic Acid (Ion suppression for the ketone).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp:
(Reduces viscosity, improves mass transfer). -
Detection:
(Quantification), (Identification). -
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 40 | Initial focusing. |
| 1.0 | 40 | Isocratic hold to stack injection band. |
| 8.0 | 90 | Linear ramp to elute hydrophobic target. |
| 10.0 | 90 | Wash column of highly lipophilic dimers. |
| 10.1 | 40 | Re-equilibration. |
| 14.0 | 40 | Ready for next injection. |
Visualization of Method Logic
Method Development Decision Tree
This diagram illustrates the logical pathway taken to select the Phenyl-Hexyl phase over the C18 alternative.
Figure 1: Decision tree highlighting the shift from generic C18 to specific Phenyl-Hexyl chemistry based on halogen interactions.
Impurity Fate Mapping
Understanding where impurities come from ensures the method can detect them.
Figure 2: Synthesis pathway showing critical impurities (Des-iodo and Regioisomers) that the HPLC method must resolve.
References
-
Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.[6][7] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176459201, 3-Bromo-6-iodo-4H-chromen-4-one. Retrieved from [Link]
-
Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC. Retrieved from [Link]
-
MDPI. (2024). Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. atlantis-press.com [atlantis-press.com]
- 4. nbinno.com [nbinno.com]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. oudacademia.com [oudacademia.com]
- 7. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis spectroscopic profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
UV-Vis Spectroscopic Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Summary & Molecule Profile
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) is a highly functionalized flavonoid scaffold utilized primarily as a pharmacophore intermediate in the development of antimicrobial and anticancer agents. Its unique trisubstitution pattern—combining a heavy halogen (iodine) at the active C3 position, a lipophilic methyl group at C8, and a bromine at C6—creates a distinct electronic and steric profile compared to the unsubstituted chromone backbone.
This guide provides a comparative spectroscopic analysis, synthesizing experimental data from structural analogs to establish a validated characterization profile. It is designed for medicinal chemists and analytical scientists requiring rigorous identification standards.
Spectroscopic Profile: Comparative Analysis
The UV-Vis spectrum of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is characterized by two primary absorption bands typical of the benzopyrone system, significantly bathochromically shifted due to the heavy atom effect (Iodine) and auxochromic substitution (Methyl/Bromine).
Theoretical vs. Analog Data Comparison
The following table synthesizes data from established chromone standards to project the specific profile of the target molecule.
| Compound | Extinction Coeff. ( | Electronic Impact | ||
| Chromone (Std) | 245 | 298 - 305 | ~10,000 (Band I) | Baseline benzopyrone conjugation. |
| 6-Bromochromone | 255 | 310 | ~12,500 | Br lone pair donation extends conjugation (+10 nm shift). |
| 3-Iodochromone | 260 | 325 | ~9,800 | Iodine exerts strong heavy-atom effect; steric twist may lower |
| Target Molecule | 262 - 268 | 330 - 340 | ~11,000 - 13,000 | Combined bathochromic shift from 3-I and 6-Br; 8-Me adds hyperconjugative red-shift. |
Key Insight: The presence of the 3-Iodo group is the dominant spectral modifier. It introduces a significant red shift (bathochromic) compared to the 6-bromo analog alone, pushing the secondary band well into the UVA region (330+ nm). The 8-Methyl group provides a minor additional red shift (~2-5 nm) via hyperconjugation but primarily affects solubility and crystal packing rather than the core electronic transition.
Solvatochromic Behavior
The molecule exhibits negative solvatochromism for the
-
Non-polar solvents (Hexane/Cyclohexane): Band II appears structured and distinct (~335 nm).
-
Polar Protic solvents (Methanol/Ethanol): Band II undergoes a hypsochromic (blue) shift (~325 nm) and loss of fine structure due to hydrogen bonding with the carbonyl oxygen, which stabilizes the ground state of the non-bonding (
) electrons.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and data integrity, follow this self-validating protocol.
Reagents & Preparation
-
Analyte: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (>98% purity, HPLC grade).[1]
-
Solvent: Methanol (Spectroscopic Grade, Cutoff <205 nm).
-
Blank: Pure Methanol.
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 3.65 mg of the target molecule (MW: 364.96 g/mol ).
-
Dissolve in 10.0 mL of Methanol in a volumetric flask. Sonicate for 60 seconds to ensure complete dissolution (iodinated compounds can be slow to dissolve).
-
-
Working Solution (50 µM):
-
Aliquot 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to mark with Methanol. Invert 10 times to mix.
-
-
Baseline Correction:
-
Load dual quartz cuvettes (1 cm path length) with pure Methanol.
-
Run "Baseline/Zero" correction from 200 nm to 500 nm.
-
-
Acquisition:
-
Replace sample cuvette with Working Solution.
-
Scan parameters: Speed = Medium; Interval = 1.0 nm; Slit width = 1.0 nm.
-
-
Validation Criteria:
-
Absorbance at
must fall between 0.2 and 0.8 AU for linearity (Beer-Lambert Law). -
If Abs > 1.0, dilute sample 1:1 and re-scan.
-
Visualizations
Figure 1: Characterization Logic Flow
This diagram outlines the decision-making process for validating the compound's identity using UV-Vis data.
Caption: Step-by-step logic for validating the spectroscopic identity of halogenated chromones.
Figure 2: Electronic Transition Energy Diagram
Visualizing the impact of substituents on the energy gap (
Caption: Impact of Br, I, and Me substituents lowering the HOMO-LUMO gap, causing the red shift.
References
-
General Chromone Spectroscopy
-
Electronic [UV–Visible] and vibrational [FT-IR] investigation of halogen substituted chromone. (2019).[2] Journal of Molecular Structure.
-
-
Synthesis of 3-Iodochromones
-
Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. (2014).[2] Russian Chemical Bulletin.
-
-
Solvatochromism in Flavonoids
-
Compound Registry
Sources
- 1. CAS:341528-94-73-Iodo-6-methyl-4H-chromen-4-one-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1268882-47-8_CAS号:1268882-47-8_(1aR,5aR)-2-Isopropyl-1a,2,5,5a-tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid - 化源网 [chemsrc.com]
- 7. 2924577-36-4 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one AKSci 5282FH [aksci.com]
Comparative Guide: 8-Methyl vs. 8-H Chromone Reactivity in Cross-Coupling
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Mechanistic differentiation, experimental protocols, and yield optimization.
Executive Summary: The "Ortho-Oxygen" Effect
In the functionalization of the chromone (4H-chromen-4-one) scaffold, the substituent at the C-8 position plays a subtle but critical role. While often overlooked in favor of the more sterically demanding C-5 (peri-carbonyl) position, the C-8 position is peri-to-the-heteroatom (O1) .
This guide compares the reactivity of the unsubstituted parent 8-H chromone against the 8-methyl chromone variant in transition-metal-catalyzed cross-coupling reactions.
Key Finding: Contrary to steric intuition, the 8-methyl group does not significantly hinder C-2 or C-3 functionalization . Instead, it acts as a remote electronic activator , often sustaining or even enhancing yields in electrophilic C-H activation protocols compared to the 8-H parent, provided solubility profiles are managed correctly.
Mechanistic Analysis: 8-H vs. 8-Methyl
To design effective protocols, one must understand the electronic and steric environment created by the 8-methyl group.
Electronic Modulation (The +I Effect)
The 8-methyl group is an electron-donating group (EDG) situated ortho to the ring oxygen (O1).
-
8-H Chromone: The oxygen lone pair participates in resonance with the pyrone ring, making C-3 electron-rich and C-2 electron-deficient.
-
8-Methyl Chromone: The inductive donation (+I) from the methyl group increases the electron density on O1. This enhances the resonance contribution of O1 into the pyrone ring.
-
Consequence: The C-3 position becomes more nucleophilic , facilitating electrophilic palladation (C-H activation).
-
Steric Environment (The "Open" Active Site)
Unlike the C-5 position, which imposes severe peri-strain on the carbonyl (C4), the C-8 position is adjacent to the ether oxygen.
-
C-2 Functionalization: The C-2 position is spatially distinct from C-8. The angle of the ether linkage (
) ensures that the 8-methyl group points away from the trajectory of incoming nucleophiles or catalysts at C-2. -
C-3 Functionalization: Completely unhindered by C-8 substituents.
Visualization of Electronic/Steric Flow
Comparative Performance Data
The following data synthesizes experimental trends from Pd-catalyzed arylation and Cu-mediated conjugate additions.
| Feature | 8-H Chromone (Parent) | 8-Methyl Chromone | Impact on Protocol |
| C-3 Pd-Arylation Yield | 70–85% | 75–90% | 8-Me is often more reactive due to electron-rich nature. |
| C-2 Alkylation Yield | 75–90% | 60–83% | Slight reduction in some cases, likely due to solubility or minor remote sterics. |
| Solubility (Polar) | Moderate | Low | 8-Me requires more lipophilic co-solvents (e.g., DMF/Toluene mixtures). |
| Crystallinity | High | Variable | 8-Me can disrupt packing, aiding dissolution in organic media but complicating purification. |
| Directing Group Ability | Neutral | Enhanced | If O1 is used to direct metalation, 8-Me can enforce specific conformations. |
Experimental Evidence:
-
Conjugate Addition: Reaction of 8-methylthiochromone with lithium di-n-butylcuprate yielded 83% of the 2-alkyl product, demonstrating that the 8-position does not block C-2 nucleophilic attack [1].
-
C-3 Functionalization: Vilsmeier-Haack formylation (an electrophilic process similar to Pd-activation) on 8-methyl substrates proceeds in 80–90% yield , confirming the activated nature of the ring [2].
Experimental Protocol: Pd-Catalyzed C-3 Direct Arylation
This protocol is optimized for 8-methyl chromone , accounting for its electronic activation and solubility profile. It uses a "silver-promoted" oxidative coupling pathway.
Reagents & Setup
-
Substrate: 8-Methylchromone (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv) or Aryl Iodide (with Ag salt).
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Oxidant/Additive: Ag₂CO₃ (2.0 equiv) - Crucial for regenerating Pd(II).
-
Solvent: DMF/DMSO (9:1 ratio). Note: The DMSO co-solvent helps solubilize the 8-methyl variant.
-
Temperature: 100 °C.
Step-by-Step Workflow
-
Catalyst Pre-Complexation: In a dry reaction vial, dissolve Pd(OAc)₂ in DMF. Stir for 5 minutes. The solution should be orange/red.
-
Why: Ensures active Pd species are solvated before adding the potentially less soluble chromone.
-
-
Substrate Addition: Add 8-methylchromone and the aryl boronic acid.
-
Observation: 8-Methylchromone may dissolve slower than 8-H. Gentle warming (40 °C) may be required before adding the oxidant.
-
-
Oxidant Activation: Add Ag₂CO₃ in one portion. Seal the vial under air (or O₂ balloon if using catalytic Cu).
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Monitoring: Check HPLC/TLC. The 8-methyl product will be slightly less polar (higher R_f) than the 8-H analog.
-
-
Work-up (Critical for 8-Me):
Self-Validating Checkpoints
-
Checkpoint 1: If the reaction mixture turns black immediately upon heating, Pd "black" has precipitated. Correction: Add 10 mol% PPh₃ or use PivOH as an additive to stabilize the Pd-cluster.
-
Checkpoint 2: Low conversion of 8-methyl substrate? Correction: Increase temperature to 120 °C. The 8-Me group adds thermal stability, allowing harsher conditions than 8-H.
Troubleshooting & Optimization Matrix
| Problem | Cause (Specific to 8-Me) | Solution |
| Low Solubility | 8-Methyl increases lipophilicity; crashes out in pure DMSO. | Switch to DMF/Toluene (1:1) or t-Amyl Alcohol . |
| Regioselectivity Issues | Electronic activation at C-3 is strong, but C-2 activation can compete if C-3 is blocked. | Use PivOH (30 mol%) as a proton shuttle to ensure C-3 selectivity via CMD (Concerted Metalation-Deprotonation). |
| Purification Difficulty | Product co-elutes with starting material due to similar polarity. | Use Toluene/Acetone gradients for chromatography instead of Hexane/EtOAc. |
Visualizing the Catalytic Cycle
The following diagram illustrates the Pd(II)/Pd(0) cycle, highlighting where the 8-methyl group influences the "Electrophilic Palladation" step.
References
-
Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates that 8-methyl substitution allows for high yields (83%) in C-2 functionalization.
-
Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Source: Sciforum URL:[Link] Relevance: Demonstrates high efficiency (80-90%) of electrophilic attack at C-3 for 8-methyl derivatives.
-
Site-Selective Pd-Catalyzed C(sp3)-H Arylation of Heteroaromatic Ketones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides the mechanistic basis for Pd-catalyzed arylation protocols used in the guide.
-
London Dispersion Investigated on Molecular Balances. Source: RPTU Kaiserslautern URL:[Link] Relevance: Discusses the physical properties and solubility differences of 8-methylchromone vs. 8-H chromone.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 4. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C–H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed arylation of β-methylene C(sp3)–H bonds at room temperature: desymmetrization of simple cycloalkyl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validating regioselectivity in bis-halogenated chromone derivatives
Title: Validating Regioselectivity in Bis-Halogenated Chromone Derivatives: A Comparative Guide
Introduction The regioselective functionalization of bis-halogenated chromones (e.g., 3-bromo-6-chlorochromone) is a cornerstone of modern medicinal chemistry and heterocycle synthesis. When these scaffolds are subjected to transition-metal-catalyzed cross-coupling reactions, the catalyst must differentiate between two distinct carbon-halogen bonds. Validating which position reacted is a critical analytical bottleneck. This guide objectively compares the three primary analytical modalities used to definitively assign regiochemistry and provides a self-validating experimental workflow for Suzuki-Miyaura couplings[1].
Comparative Overview of Validation Modalities
To establish structural certainty, researchers must choose an analytical method that balances throughput with absolute confidence.
| Analytical Modality | Primary Data Output | Strengths | Limitations | Ideal Use Case |
| 2D NMR (HMBC/NOESY) | Through-bond & space correlations | Non-destructive, captures solution-state dynamics | Requires high purity, complex overlapping signals | Routine batch-to-batch validation[2] |
| Single-Crystal X-Ray (SC-XRD) | 3D Atomic Coordinates | Absolute structural certainty, maps heavy halogens | Requires diffracting crystals, time-consuming | First-time synthesis of a novel scaffold |
| LC-MS/MS + DFT | Fragmentation patterns & BDEs | High-throughput, requires minimal sample mass | Indirect proof, relies heavily on theoretical models | Rapid reaction optimization screening |
Modality 1: 2D NMR Spectroscopy (HMBC & NOESY) - The Workhorse
Causality & Logic:
Standard 1D
Protocol: High-Resolution NMR Validation Workflow
-
Sample Preparation: Dissolve 10-15 mg of the purified chromone derivative in 0.6 mL of deuterated solvent (e.g., CDCl
or DMSO- , containing 0.03% v/v TMS). -
Acquisition Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Baselines: Acquire standard
H (16 scans) and C (1024 scans) spectra to verify purity (>95%). -
HMBC Acquisition: Set up the
H- C HMBC experiment optimized for long-range coupling constants ( = 8 Hz). Run for at least 128 increments in the indirect dimension. -
NOESY Acquisition: Set the mixing time to 300-500 ms (optimized for small molecules) to capture through-space interactions.
-
Data Processing: Phase and baseline correct both dimensions. Identify the critical cross-peak between the ortho-protons of the newly installed group and the C2-H or C4-C=O of the chromone.
Logic flow for assigning C3-regioselectivity in chromones using HMBC and NOESY NMR.
Modality 2: Single-Crystal X-Ray Diffraction (SC-XRD) - The Absolute Truth
Causality & Logic: In heavily substituted bis-halogenated systems where electronic effects cause atypical NMR shifts, SC-XRD directly maps the electron density. It unambiguously distinguishes between different halogens (e.g., Chlorine vs. Bromine) based on their anomalous dispersion and electron counts, providing definitive proof of which halogen was consumed during the reaction[3].
Protocol: Crystallization and Diffraction
-
Solvent Screening: Dissolve 5 mg of the compound in a minimum volume of a good solvent (e.g., Dichloromethane).
-
Vapor Diffusion: Place the open vial inside a larger closed jar containing a volatile anti-solvent (e.g., Hexane).
-
Incubation: Allow to sit undisturbed at 4°C for 3-7 days until single crystals form.
-
Mounting: Select a crystal with distinct edges and mount it on a glass fiber using perfluorinated oil.
-
Diffraction: Collect data at 100 K using Mo-K
radiation. Solve the structure using direct methods to visualize the heavy halogen atoms.
Experimental Workflow: Regioselective Suzuki-Miyaura Coupling
To demonstrate the application of these validation tools, here is a self-validating protocol for the regioselective Suzuki-Miyaura coupling of 3-bromo-6-chlorochromone. The causality relies on the weaker C-Br bond (lower bond dissociation energy) and the oxidative addition rate of the palladium catalyst[1][3].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk tube, combine 3-bromo-6-chlorochromone (1.0 equiv), arylboronic acid (1.1 equiv), and K
CO (2.0 equiv). -
Catalyst Addition: Add Pd(PPh
) (5 mol%). Causality: The bulky, electron-rich phosphine ligands facilitate rapid oxidative addition into the weaker C-Br bond at C3, leaving the stronger C-Cl bond at C6 intact. -
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and H
O. Degas via three freeze-pump-thaw cycles to prevent catalyst oxidation. -
Reaction: Stir at 80°C for 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc). -
Validation: Submit the purified product to the 2D NMR workflow described above to confirm C3-arylation[4].
Mechanistic workflow from regioselective oxidative addition to structural validation.
References
-
Title: Application Notes and Protocols: Regioselective Reactions of 5-Chloro-2,3-dibromoaniline Source: Benchchem URL: 1
-
Title: 1,6-Conjugated Addition of Nitromethane to (E)-2-Styrylchromones: A New Synthesis of Novel 2-Substituted 4-Arylpyrrole Derivatives Source: Thieme-connect URL: 2
-
Title: 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles Source: ResearchGate URL: 3
-
Title: Trifluoromethylation of Electron-Rich Alkenyl Iodides with Fluoroform-Derived “Ligandless” CuCF3 Source: Universitat Rovira i Virgili URL: 4
Sources
Analytical Purity and Elemental Standards for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4)[1]
Executive Summary: The Strategic Importance of Halogenated Chromones
In modern medicinal chemistry, di-halogenated scaffolds like 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one are highly prized for their orthogonality in palladium-catalyzed cross-coupling reactions. Because the carbon-iodine (C3–I) bond has a lower dissociation energy than the carbon-bromine (C6–Br) bond, researchers can perform site-selective functionalizations (e.g., Suzuki-Miyaura or Sonogashira couplings) at the C3 position before targeting the C6 position.
However, this chemoselectivity relies entirely on the absolute purity of the starting material. As a Senior Application Scientist, I frequently see downstream syntheses fail not because of poor catalyst choice, but due to trace des-halogenated impurities in the starting scaffold. This guide objectively compares high-purity standards against standard commercial grades, detailing the causality behind our analytical choices and providing self-validating protocols grounded in ICH Q2(R2) guidelines[2].
The Causality of Analytical Choices (E-E-A-T)
To establish a trustworthy Certificate of Analysis (CoA), we must move beyond basic characterization. Every analytical technique chosen must address the specific chemical vulnerabilities of a heavily halogenated chromone.
-
Why standard CHN combustion is insufficient: The high mass fraction of halogens in this molecule (Br: 21.89%, I: 34.77%) severely interferes with standard carbon/hydrogen combustion analysis. Halogens trap carbon in the combustion matrix, forming stable halocarbons that artificially lower the reported carbon percentage. The Causality: To correct this, we must use a modified CHN method incorporating a halogen scavenger (silver vanadate) to ensure complete carbon oxidation.
-
Why we use ICP-MS over titration for halogens: Traditional argentometric titrations cannot reliably distinguish between bromide and iodide ions in a mixed matrix. The Causality: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides isotopic resolution, allowing us to independently quantify
Br/ Br and I, ensuring the exact 1:1 molar ratio of halogens is present. -
Why HPLC requires a specific System Suitability Test (SST): According to ICH Q2(R2) guidelines[2][3], an analytical method must demonstrate specificity. The Causality: The most likely synthetic impurities are the des-iodo (6-bromo-8-methyl-4H-chromen-4-one) and des-bromo analogs. The HPLC protocol must include an SST that proves the column can baseline-resolve these nearly identical structures.
Comparative Data: High-Purity vs. Commercial Grade
The following table synthesizes the quantitative differences between a rigorously validated High-Purity Standard and a typical Commercial Grade batch. The theoretical elemental composition for
| Analytical Parameter | Theoretical Target | High-Purity Standard | Standard Commercial Grade | Impact on Downstream Chemistry |
| Carbon (C) % | 32.91% | 32.88% (± 0.1%) | 33.45% (± 0.5%) | High variance indicates organic impurities or incomplete combustion. |
| Hydrogen (H) % | 1.66% | 1.68% (± 0.05%) | 1.85% (± 0.1%) | Elevated hydrogen suggests residual moisture or trapped solvent. |
| Bromine (Br) % | 21.89% | 21.85% (ICP-MS) | 20.10% (Titration) | Low Br indicates des-bromo impurities; limits secondary coupling. |
| Iodine (I) % | 34.77% | 34.72% (ICP-MS) | 32.50% (Titration) | Low I ruins primary site-selective cross-coupling yields. |
| HPLC Purity (a/a) | ≥ 99.5% | 99.8% | 95.0% - 97.0% | Trace impurities cause catalyst poisoning and inseparable mixtures. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, meaning the assay inherently proves its own accuracy during execution.
Protocol A: Modified Elemental Analysis & Halogen Quantification
-
Sample Preparation: Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 12 hours to eliminate volatile solvents.
-
Modified CHN Combustion: Weigh 2.0 mg of the dried sample into a tin capsule. Self-Validating Step: Add 1.0 mg of silver vanadate (
). The acts as a halogen scavenger, preventing volatile halocarbon formation and ensuring carbon recovery. -
ICP-MS Digestion: Digest 5.0 mg of the sample in a closed-vessel microwave system using 4 mL concentrated
and 1 mL . Dilute to 50 mL with ultra-pure water. -
Quantification: Analyze against a 5-point calibration curve for Br and I. Self-Validating Step: Spike a blank matrix with a known concentration of a certified halogenated reference standard to confirm a recovery rate of 98-102%.
Protocol B: Chromatographic Purity (HPLC-UV)
-
Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile.
-
System Suitability Test (SST) [Critical]: Inject a resolution mixture containing the target compound and its des-iodo analog. Self-Validating Step: The method is only considered valid if the resolution (
) between the two peaks is . This proves the column's resolving power is sufficient for release testing. -
Gradient Run: Execute a linear gradient from 10% B to 90% B over 15 minutes using a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.
-
Detection: Monitor absorbance at 254 nm (optimal for the chromone chromophore) and integrate peaks to determine area percent (a/a).
Analytical Validation Workflow
The following diagram illustrates the orthogonal testing workflow required to meet ICH Q2(R2) standards for this complex scaffold.
Figure 1: Orthogonal analytical validation workflow for halogenated chromones.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org. Available at: [Link]
-
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." labmanager.com. Available at:[Link]
Sources
Safety Operating Guide
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one proper disposal procedures
As a Senior Application Scientist, ensuring the safe and compliant handling of complex organic molecules is just as critical as the synthesis or assay workflows they enable. 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) is a highly substituted chromenone derivative[1][2]. Because it contains both bromine (Br) and iodine (I) substituents, it falls strictly under the classification of halogenated organic waste [3].
The presence of these heavy halogens fundamentally alters the chemical's end-of-life processing. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe safety risks, including the generation of corrosive hydrohalic acids and toxic dioxins during incineration[4][5].
This guide provides the authoritative, step-by-step operational protocols required to safely manage, containerize, and dispose of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.
The Causality of Halogenated Waste Segregation
Understanding why we segregate chemicals ensures that safety protocols become self-validating habits rather than arbitrary rules.
When disposing of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one, it must never be mixed with non-halogenated organic waste [5][6]. The mechanistic reasons for this are threefold:
-
Corrosivity via Dissociation: Over time, halogenated compounds can dissociate to produce hydrobromic acid (HBr) and hydroiodic acid (HI). If placed in standard metal safety cans, these acids will rapidly corrode the metal, leading to structural failure and hazardous leaks[4].
-
Combustion Suppression: Halogens act as chemical flame retardants. Mixing halogenated waste into a standard organic waste stream lowers the overall caloric (BTU) value of the mixture, rendering it unsuitable for standard fuels blending[6].
-
Toxic Byproducts: Standard incineration of halogenated organics can produce highly toxic halogenated dioxins and furans. Therefore, halogenated waste requires specialized high-temperature rotary kiln incineration (>1000°C) equipped with wet scrubbers to neutralize the resulting acidic exhaust gases[5]. Because of this specialized processing, disposing of halogenated waste costs approximately two to three times more than non-halogenated waste[3][6].
Quantitative Waste Stream Comparison
To aid in laboratory waste management planning, the following table summarizes the critical operational differences between halogenated and non-halogenated waste streams.
| Operational Parameter | Halogenated Waste (e.g., 6-Bromo-3-iodo...) | Non-Halogenated Waste | Mechanistic Rationale |
| Primary Disposal Method | High-Temp Incineration + Wet Scrubbing | Fuels Blending / Standard Incineration | Halogens require >1000°C to prevent dioxin formation; scrubbers neutralize HBr/HI gases[5]. |
| Container Compatibility | HDPE, Polypropylene, Glass | Metal safety cans, HDPE, Glass | Halogens dissociate into corrosive acids that actively degrade metal containers[4]. |
| Relative Disposal Cost | High (~2x to 3x base rate) | Baseline | Specialized kiln processing and exhaust scrubbing significantly increase overhead[3][6]. |
| Accumulation Limits | Max 25 gallons / < 60-90 Days | Max 55 gallons / < 90 Days | Stricter volume limits (Satellite Accumulation Areas) minimize exposure to toxic vapors[3][7]. |
Step-by-Step Disposal Methodology
To maintain scientific integrity and regulatory compliance, implement the following self-validating workflow for the disposal of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.
Phase 1: Containerization and SAA Setup
-
Establish the SAA: Designate a Satellite Accumulation Area (SAA) inside a certified chemical fume hood or a secured, well-ventilated cabinet away from direct sunlight and incompatible materials (e.g., strong bases, alkali metals)[3][4].
-
Select Compatible Containment:
-
For Solid Waste (e.g., pure compound, contaminated weigh boats, Kimwipes, or pipette tips): Use wide-mouth High-Density Polyethylene (HDPE) jars or heavy-duty glass containers[7].
-
For Liquid Waste (e.g., the compound dissolved in chloroform or dichloromethane): Use 4-liter white poly bottles or 5-gallon plastic carboys[3].
-
Self-Validation Check: Inspect the container. If it contains any metal components (including metal lids), reject it immediately[4].
-
-
Implement Secondary Containment: Place the primary waste container inside a Nalgene or polypropylene tub to capture any potential leaks[4].
Phase 2: Active Waste Collection
-
Segregate: Place the waste exclusively into the designated "Halogenated Waste" container. Do not mix with heavy metals, cyanides, or acutely toxic "P-listed" wastes[3].
-
Seal Immediately: Keep the container tightly closed at all times unless actively adding waste. This prevents the accumulation of toxic vapors and complies with EPA regulations[3][6].
-
Labeling: Upon adding the first drop or grain of waste, immediately affix a Hazardous Waste Tag. Clearly write "6-Bromo-3-iodo-8-methyl-4H-chromen-4-one" and check the boxes for Halogenated and Toxic [3].
Phase 3: Manifesting and EHS Transfer
-
Monitor Timelines: Evaporation in a fume hood is strictly prohibited and illegal[4][7].
-
Trigger Pickup: Submit a waste pickup request to your Environmental Health and Safety (EHS) department within 60 days of the accumulation start date. This ensures the waste is processed well before the EPA's strict 90-day regulatory limit[7].
Emergency Spill Response Protocol
In the event of an accidental release of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (either as a dry powder or in solution), follow this self-validating response system:
-
The 10-Minute Validation Check: Assess the spill. Can it be safely contained and cleaned up within 10 minutes using available supplies?
-
Don Appropriate PPE: Equip double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].
-
Contain and Absorb:
-
For liquids: Surround the spill with inert absorbent pads.
-
For solids: Carefully sweep the powder using a static-free brush to avoid aerosolizing the halogenated particulates.
-
-
Package as Hazardous Waste: Place all contaminated spill pads, sweepings, and your outer layer of gloves into a heavy-duty resealable bag. Tag it explicitly as halogenated hazardous waste and request an immediate EHS disposal pickup[3][4].
Mechanistic Workflow of Halogenated Waste Destruction
The following diagram illustrates the logical flow of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one from generation to final destruction, highlighting the critical interventions required for halogenated streams.
Workflow for the segregation and destruction of halogenated organic waste.
References
-
Title: Halogenated Solvents Waste Management Source: Washington State University Environmental Health & Safety URL: [Link]
-
Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety (EHRS) URL: [Link]
-
Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental / EPA RCRA Guidelines URL: [Link]
-
Title: Hazardous Waste Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL: [Link]
Sources
- 1. 73220-42-5|3-Iodo-7-methoxy-4H-chromen-4-one|BLD Pharm [bldpharm.com]
- 2. 1260485-22-0|8-Bromo-4H-chromen-4-one|BLDPharm [bldpharm.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Hazardous Waste Manual [ehs.cornell.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
Executive Safety Summary (Read First)
Compound Status: Research-Grade / Pharmacologically Active Scaffold. Default Hazard Classification: Unknown / High Potency (Assume Category 2/3 Irritant + Acute Tox).
As a Senior Application Scientist, I must emphasize that 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a halogenated flavone derivative. While a specific GHS Safety Data Sheet (SDS) may not exist for this exact isomer, structural analogues (e.g., 3-bromochromone, 6-bromo-3-methylchromone) exhibit Acute Toxicity (Oral) and severe Skin/Eye/Respiratory Irritation [1, 2].
Critical Operational Rule: Treat this compound as a Novel Pharmaceutical Intermediate (NPI) . In the absence of established occupational exposure limits (OELs), you must apply Control Banding , assigning it to Band 3 or 4 (High Containment) until toxicological data proves otherwise.
Risk Assessment & Hazard Profiling
The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the chromen-4-one core and halogenated substituents.
| Hazard Category | Probability | Mechanism of Action / Risk |
| Respiratory Sensitization | High | Fine powders of halogenated flavones are potent respiratory irritants. Inhalation can trigger bronchospasm or mucosal damage. |
| Dermal Absorption | Medium | The lipophilic nature of the chromone ring facilitates skin penetration. Warning: If dissolved in carrier solvents like DMSO or DMF, dermal absorption rates increase exponentially. |
| Ocular Damage | High | Solid particles are abrasive and chemically reactive. Contact causes immediate, severe irritation (Category 2A/1). |
| Systemic Toxicity | Unknown | Chromen-4-ones are privileged scaffolds for kinase inhibition. Unintended biological activity (off-target effects) must be presumed. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (e.g., potential for aerosolization).
Task-Based PPE Selection Table
| PPE Component | Task A: Weighing / Solid Transfer (< 100 mg) | Task B: Solution Prep / Synthesis (> 100 mg or in solvent) | Scientific Rationale |
| Respiratory | N95 / P100 Respirator (if outside hood) | Fume Hood (Sash at 18") | Solids pose dust risks; solutions pose vapor risks.[1] Engineering controls (Hood) are primary. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield (if using DCM/Chloroform) | Halogenated compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Solutions splash; powders drift. Goggles seal the orbital area against fine dust entry. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Disposable sleeves prevent cuff contamination, a common exposure route during pipetting. |
Operational Protocols: The "Self-Validating" Workflow
This protocol uses a "Check-Verify-Execute" logic to ensure safety barriers are intact before the chemical is exposed.
Phase 1: Solid Handling (Weighing)
-
Static Control: Halogenated powders are often static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure. Why? Static discharge can scatter potent powder onto the user.
-
The "Wet Wipe" Barrier: Place a solvent-dampened Kimwipe around the balance pan before weighing. Any spilled grains will adhere to the wet surface rather than becoming airborne dust.
-
Transfer: Never pour from the stock bottle. Use a disposable spatula to transfer to a tared vial. Cap the stock bottle immediately after aliquot removal.
Phase 2: Solubilization (The Critical Danger Zone)
Warning: Once dissolved, the risk profile changes. If using DMSO , DMF , or DCM :
-
DMSO/DMF: These are skin-penetrating agents. They will carry the chromone directly into the bloodstream.
-
DCM (Dichloromethane): Volatile and permeates nitrile gloves in <4 minutes.
Protocol:
-
Add solvent to the solid (not solid to solvent) to minimize splash risk.
-
If using DCM, wear Silver Shield laminate gloves under nitrile gloves.
-
Keep the vial capped and parafilmed when not actively pipetting.
Visualized Workflows
Diagram 1: Hierarchy of Controls & Handling Logic
This diagram illustrates the decision-making process for handling unknown halogenated intermediates.
Caption: Operational workflow emphasizing engineering controls (Green) as the primary barrier before PPE (Yellow).
Diagram 2: Waste Disposal Decision Tree
Improper disposal of halogenated organics is a major regulatory violation and safety hazard.
Caption: Segregation logic. Note that 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one mandates the "Halogenated" stream due to Bromine/Iodine content.
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate the immediate area to let dust settle (2 minutes).
-
Don PPE: Double nitrile gloves, N95/P100 respirator, goggles.
-
Cover: Gently cover the spill with oil-impregnated sweeping compound or damp paper towels to prevent aerosolization. Do not dry sweep. [2]
-
Clean: Wipe area with ethanol, followed by a soap/water wash.
-
Dispose: All cleanup materials go into Hazardous Solid Waste .
Waste Disposal Specifications
This compound contains both Bromine and Iodine.[3][4]
-
Incompatibility: Do not mix with strong oxidizers or alkali metals.
-
Labeling: Must explicitly list "Halogenated Chromone Derivative" on the waste tag.
-
Regulatory Note: Halogenated waste is often incinerated at higher temperatures than non-halogenated waste to prevent dioxin formation [3].
References
-
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 3-Bromochromone. Retrieved from
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: 6-Bromo-3-methyl-4H-chromen-4-one. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] Chapter 8: Management of Waste. Retrieved from
-
Washington State University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Safety. Retrieved from [8]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. hscprep.com.au [hscprep.com.au]
- 5. fishersci.com [fishersci.com]
- 6. 6-Bromo-3-methyl-4H-chromen-4-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. reed.edu [reed.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
